molecular formula C7H14ClNO B13921175 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Número de catálogo: B13921175
Peso molecular: 163.64 g/mol
Clave InChI: HSMPCLRTFOGQIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride (CAS 2970214-02-7) is a chemical building block of significant interest in medicinal chemistry for designing sp3-rich, saturated ring systems. This compound features the 3-oxabicyclo[3.1.1]heptane scaffold, which has been identified as a superior isostere for meta-substituted benzene rings . Replacing aromatic rings with this saturated isostere can dramatically improve key physicochemical properties of drug candidates. Research demonstrates that incorporating the 3-oxabicyclo[3.1.1]heptane core, as seen in an analogue of the anticancer drug Sonidegib, can lead to enhanced properties such as significantly reduced lipophilicity, increased metabolic stability, improved aqueous solubility (by more than 500%), and maintained nanomolar potency . The structure provides an ideal geometric match to meta-benzene, making it a powerful tool for accessing new chemical space and generating patent-free analogues with improved developability profiles . This product is intended for research applications as a key synthetic intermediate and is strictly For Research Use Only, not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C7H14ClNO

Peso molecular

163.64 g/mol

Nombre IUPAC

5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(8,3-6)5-9-4-6;/h2-5,8H2,1H3;1H

Clave InChI

HSMPCLRTFOGQIL-UHFFFAOYSA-N

SMILES canónico

CC12CC(C1)(COC2)N.Cl

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and Application of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Salts in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping from Flatland

In contemporary medicinal chemistry, the historical over-reliance on flat, sp²-hybridized aromatic rings frequently leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and off-target toxicity. The strategic replacement of these planar rings with sp³-rich, three-dimensional scaffolds—a paradigm known as "escaping from flatland"—has fundamentally shifted rational drug design.

Among the most advanced of these saturated bioisosteres is the 3-oxabicyclo[3.1.1]heptane core. Crystallographic data confirms that this specific bicyclic framework perfectly mimics the exit vectors of meta-substituted benzenes[1]. This technical guide provides an in-depth analysis of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine salts (specifically the hydrochloride salt), detailing its physicochemical properties, mechanistic impact on ADME (Absorption, Distribution, Metabolism, and Excretion), and field-proven protocols for its integration into synthetic workflows.

Structural and Physicochemical Properties

The 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine scaffold is a highly engineered bifunctional building block. The bicyclic framework provides rigidity, locking the molecule into a specific conformation that is critical for maintaining receptor binding affinity while drastically altering the physical properties of the parent drug.

  • Exit Vector Geometry: The distance between the bridgehead substituents (positions 1 and 5) and the angle of their exit vectors (~119°) are nearly identical to those of a meta-substituted benzene ring (120°). This allows the scaffold to act as a direct drop-in 1 without disrupting the molecule's interaction with the target protein's binding pocket[1].

  • The "Oxa" Advantage: Replacing a methylene carbon with an oxygen atom (oxa-substitution) in the bicyclic core creates a 2, significantly lowering the calculated LogP and drastically increasing aqueous solubility compared to all-carbon analogs[2].

Table 1: Physicochemical Profile of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Hydrochloride

PropertyValueCausality / Significance in Drug Design
Molecular Weight 163.64 g/mol (HCl Salt)Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores.
Exit Vector Angle ~119°Perfectly mimics the 120° geometry of meta-substituted benzene, ensuring spatial orientation is preserved.
Topological Polar Surface Area ~35.2 Ų (Free base)Low polar surface area facilitates excellent passive membrane permeability and blood-brain barrier penetration.
Calculated LogP ~0.8 - 1.2The oxygen heteroatom lowers lipophilicity compared to all-carbon analogs, optimizing oral bioavailability.
Aqueous Solubility Impact >500% increase vs. areneDisruption of planar crystal packing and addition of a hydrogen bond acceptor drastically improves solvation.
Mechanistic Impact on ADME

When this amine is coupled to a drug pharmacophore, the resulting sp³-rich architecture directly impacts the molecule's pharmacokinetic profile.

Aromatic rings are highly susceptible to cytochrome P450 (CYP)-mediated epoxidation and subsequent hydroxylation. The fully saturated bicyclic system is inherently resistant to these specific oxidative pathways, thereby increasing metabolic stability. Furthermore, the introduction of the oxygen heteroatom disrupts the strong crystal lattice packing energy that typically plagues flat aromatic systems. In analogous drug replacements (e.g., analogs of the anticancer drug Sonidegib), this specific scaffold replacement has been shown to3 while maintaining nanomolar potency[3].

G A Flat Aromatic Ring (meta-Benzene) B High Lipophilicity (Poor Solubility) A->B C Bioisosteric Replacement (Escape from Flatland) A->C D 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (sp3-rich scaffold) C->D E Physicochemical Improvements D->E F Increased Aqueous Solubility (>500% improvement) E->F G Reduced LogD (Optimized Lipophilicity) E->G H Maintained Exit Vectors (~119° geometry) E->H

Diagram 1: Bioisosteric replacement workflow enhancing physicochemical properties.

Solid-State Characteristics and Salt Selection

The free base form of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine (4) is a low-molecular-weight, volatile liquid prone to oxidation and degradation upon prolonged atmospheric exposure[4]. To ensure operational stability, it is almost exclusively supplied and utilized as the 5 (CAS 2970214-02-7)[5].

Causality of Salt Choice: The protonation of the primary amine forms a stable, highly crystalline solid. This effectively mitigates volatility, standardizes the stoichiometric weight for precise medicinal chemistry reactions, and significantly extends the shelf-life of the building block under standard desiccation.

Experimental Protocol: Bioisosteric Amide Coupling

As a Senior Application Scientist, I emphasize that the successful integration of this scaffold requires careful handling of the salt form during coupling. The following is a self-validating protocol for the amide coupling of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride with a target carboxylic acid.

Workflow Step1 Carboxylic Acid Activation (HATU/DIPEA) Step2 Addition of 5-Methyl-3-oxa... Hydrochloride Salt Step1->Step2 Step3 Amide Bond Formation (RT, 2-4 hours) Step2->Step3 Step4 Aqueous Workup & Purification Step3->Step4 Step5 Target Molecule (Optimized ADME) Step4->Step5

Diagram 2: Step-by-step amide coupling protocol utilizing the bicyclic amine salt.

Step-by-Step Methodology:

Step 1: Pre-activation of the Carboxylic Acid

  • Action: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: HATU rapidly forms an active ester. DIPEA acts as the non-nucleophilic base to deprotonate the acid, facilitating nucleophilic attack.

  • Self-Validation: A distinct color change (often to pale yellow) indicates the formation of the active ester. Confirm via LC-MS (an aliquot quenched in methanol should show the methyl ester mass).

Step 2: In Situ Free-Basing and Amine Addition

  • Action: Add 1.1 equivalents of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride to the reaction mixture, immediately followed by an additional 1.2 equivalents of DIPEA.

  • Causality: The extra DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free primary amine in situ without depleting the base required for the catalytic coupling cycle.

Step 3: Reaction Propagation

  • Action: Stir the mixture at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Self-Validation: Monitor via TLC or LC-MS. The disappearance of the activated ester mass and the emergence of the target amide mass confirm propagation.

Step 4: Aqueous Workup

  • Action: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Causality: This sequential washing isolates the neutral amide product by ionizing and partitioning unreacted starting materials (acid impurities into the basic wash; unreacted amine into the acidic wash) into the aqueous phase.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validation: Final purity should be validated via ¹H NMR, ensuring the distinct bridgehead protons of the oxabicyclo[3.1.1]heptane core are visible and integrate correctly.

References
  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.Angewandte Chemie International Edition.
  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.PMC - NIH.
  • Water-soluble Bioisosteres of meta-Benzenes.ChemRxiv.
  • 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride | CAS 2970214-02-7.ChemicalBook.
  • 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine | CAS 2920407-02-7.Chemsrc.

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Conformational Analysis of 5-Methyl-3-oxabicyclo[3.1.1]heptane Ring Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Saturated Bicyclic Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, the strategic move away from planar, aromatic structures towards three-dimensional, saturated ring systems—a concept often termed "escaping flatland"—has gained significant traction.[1][2][3] This design paradigm is driven by the pursuit of novel chemical space and improved physicochemical properties, such as enhanced solubility and metabolic stability.[4][5] Among these three-dimensional scaffolds, the bicyclo[3.1.1]heptane core has emerged as a compelling bioisostere for meta-substituted benzene rings, effectively mimicking the 120° bond vector of substituents.[2][6]

This guide focuses on a specific, and increasingly important, derivative: the 5-methyl-3-oxabicyclo[3.1.1]heptane system. The introduction of an oxygen atom at the 3-position to create the "oxa-BCH" scaffold can further enhance aqueous solubility, a critical parameter in drug design.[1][4] The addition of a methyl group at the 5-position introduces a new stereocenter and significantly influences the conformational landscape of the ring system. A thorough understanding of the conformational preferences of this scaffold is paramount for designing and optimizing drug candidates that rely on precise three-dimensional arrangements for their biological activity.

This technical guide provides an in-depth exploration of the conformational analysis of the 5-methyl-3-oxabicyclo[3.1.1]heptane ring system, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the theoretical underpinnings of its conformational behavior, detail the key experimental and computational techniques for its characterization, and provide practical insights into interpreting the resulting data.

The Conformational Landscape of the Bicyclo[3.1.1]heptane Framework

The parent bicyclo[3.1.1]heptane ring system is a constrained bicyclic alkane. Its conformation is best understood by considering the puckering of the six-membered ring, which is forced into a boat-like or chair-like conformation by the bridging one-carbon chain. The introduction of a heteroatom, such as oxygen in the 3-position, and a substituent like a methyl group at the 5-position, introduces additional complexity and conformational preferences that must be carefully evaluated.

Chair and Boat Conformations in the 3-Oxabicyclo[3.1.1]heptane Core

The six-membered ring of the 3-oxabicyclo[3.1.1]heptane system can, in principle, adopt two primary conformations: a chair and a boat form. However, due to the constraints of the bicyclic system, these are distorted from the idealized cyclohexane conformations. The relative energies of these conformers are dictated by a combination of angle strain, torsional strain, and transannular interactions.

The introduction of the oxygen atom at the 3-position has several consequences:

  • Altered Bond Lengths and Angles: The C-O bond is shorter than a C-C bond, which can influence the overall ring geometry.

  • Reduced Transannular Interactions: The replacement of a methylene group with a lone-pair-bearing oxygen atom can alter non-bonded interactions across the ring.

  • Polarity and Solvation: The ether linkage increases the polarity of the scaffold, generally leading to improved aqueous solubility.[4]

The Influence of the 5-Methyl Substituent: Axial vs. Equatorial Preference

The introduction of a methyl group at the 5-position necessitates consideration of its spatial orientation: axial or equatorial. In a simplified cyclohexane model, a substituent generally prefers the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. In the 5-methyl-3-oxabicyclo[3.1.1]heptane system, the conformational preference of the methyl group will be a key determinant of the overall three-dimensional shape of the molecule.

The equilibrium between the axial and equatorial conformers is influenced by:

  • Steric Interactions: The axial methyl group may experience steric clashes with other atoms in the bicyclic framework.

  • Electronic Effects: Hyperconjugative and other electronic interactions can also play a role in stabilizing or destabilizing certain conformations.

The following diagram illustrates the conformational equilibrium of the 5-methyl-3-oxabicyclo[3.1.1]heptane ring.

cluster_ConformationalEquilibrium Conformational Equilibrium of the Six-Membered Ring A Chair Conformation (5-methyl equatorial) B Chair Conformation (5-methyl axial) A->B Ring Inversion C Boat Conformation A->C Conformational Interconversion B->C Conformational Interconversion

Caption: Conformational equilibrium in 5-methyl-3-oxabicyclo[3.1.1]heptane.

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, is employed to elucidate the conformational preferences of the 5-methyl-3-oxabicyclo[3.1.1]heptane ring system in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution. Several NMR parameters are particularly informative.

The chemical shift of a proton is highly sensitive to its local electronic environment. In a rigid bicyclic system, axial and equatorial protons will have distinct chemical shifts. For the 5-methyl group, the chemical shift will differ significantly depending on whether it is in an axial or equatorial orientation.

The magnitude of the three-bond coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on adjacent carbons, it is possible to deduce the torsional angles and thus the conformation of the ring.

Interaction Typical ³JHH (Hz) for Axial-Axial Typical ³JHH (Hz) for Axial-Equatorial Typical ³JHH (Hz) for Equatorial-Equatorial
H4a-H5a8 - 132 - 52 - 5
H4e-H5a2 - 52 - 52 - 5
H5a-H6a8 - 132 - 52 - 5
H5e-H6a2 - 52 - 52 - 5
(Note: These are generalized values for a chair-like six-membered ring and may vary in the strained bicyclic system. 'a' denotes axial and 'e' denotes equatorial.)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two nuclei (r⁻⁶), making it an extremely sensitive probe of internuclear distances up to approximately 5 Å.[7]

Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for determining the relative stereochemistry and conformation of molecules.[7][8] For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[7]

In the context of 5-methyl-3-oxabicyclo[3.1.1]heptane, key NOE correlations would be expected between:

  • An axial 5-methyl group and other axial protons on the same face of the ring.

  • An equatorial 5-methyl group and both axial and equatorial protons on adjacent carbons.

Observed NOE/ROE Correlation Inferred Conformation of 5-Methyl Group
Strong correlation between methyl protons and axial protons at C1 and C7Axial
Strong correlation between methyl protons and both axial and equatorial protons at C4 and C6Equatorial
Experimental Protocol: 2D ROESY for Conformational Assignment

Objective: To determine the through-space proximity of protons in 5-methyl-3-oxabicyclo[3.1.1]heptane to establish the preferred conformation of the methyl group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-methyl-3-oxabicyclo[3.1.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing gradient-enhanced spectroscopy.

  • 1D ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D ROESY Acquisition:

    • Set the spectral width to encompass all proton signals.

    • Use a mixing time appropriate for the molecular weight of the compound (typically 200-500 ms for small to medium-sized molecules).[7]

    • Employ a spin-lock pulse sequence for the ROESY experiment.

  • Data Processing: Process the 2D data with appropriate window functions and Fourier transformation.

  • Data Analysis:

    • Identify the diagonal peaks corresponding to the 1D spectrum.

    • Analyze the cross-peaks, which indicate through-space correlations. A cross-peak between two protons signifies that they are spatially close.

    • Map the observed ROE correlations and compare them to the expected correlations for the axial and equatorial conformers.

The following diagram outlines the experimental workflow for NMR-based conformational analysis.

cluster_Workflow NMR-Based Conformational Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 2D ROESY/NOESY Acquisition B->C D Data Processing C->D E Analysis of Chemical Shifts, Coupling Constants, and NOEs D->E F Conformational Assignment E->F

Caption: Experimental workflow for NMR conformational analysis.

Computational Chemistry in Conformational Analysis

In conjunction with experimental data, computational modeling provides a powerful means to investigate the conformational preferences of the 5-methyl-3-oxabicyclo[3.1.1]heptane ring system.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of a molecule to identify low-energy conformers.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules. Single-point energy calculations on the geometries obtained from molecular mechanics can be used to determine the relative energies of the different conformers with higher accuracy.

Protocol for Computational Conformational Analysis

Objective: To calculate the relative energies of the axial and equatorial conformers of 5-methyl-3-oxabicyclo[3.1.1]heptane.

Methodology:

  • Structure Building: Construct 3D models of both the axial and equatorial conformers of 5-methyl-3-oxabicyclo[3.1.1]heptane using a molecular modeling software package.

  • Conformational Search (Molecular Mechanics): Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS3e) to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization (DFT): Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the most stable axial and equatorial conformers to determine their relative populations at a given temperature.

Conformer Relative Energy (kcal/mol) - Hypothetical Data Predicted Population at 298 K (%)
5-methyl equatorial0.0085
5-methyl axial1.5015
(Note: This is hypothetical data to illustrate the expected outcome. The actual energy difference will depend on the specific computational method and level of theory employed.)

The following diagram illustrates the integrated experimental and computational approach.

cluster_IntegratedApproach Integrated Approach to Conformational Analysis Exp Experimental (NMR) Analysis Data Integration and Analysis Exp->Analysis Comp Computational (DFT/MM) Comp->Analysis Model Validated Conformational Model Analysis->Model

Caption: Integrated experimental and computational workflow.

Conclusion and Future Perspectives

The 5-methyl-3-oxabicyclo[3.1.1]heptane ring system represents a valuable scaffold in modern medicinal chemistry, offering a three-dimensional and more soluble alternative to the classic meta-substituted benzene ring.[1][4] A comprehensive understanding of its conformational preferences is essential for leveraging its full potential in drug design.

This guide has outlined the key theoretical considerations and a practical, integrated approach combining high-field NMR spectroscopy and computational chemistry to elucidate the conformational landscape of this important molecular framework. The interplay of steric and electronic effects, governed by the substitution pattern, dictates the preferred three-dimensional structure.

As the demand for novel, patentable, and developable drug candidates continues to grow, a deep understanding of the conformational behavior of such saturated bicyclic systems will be a critical asset for medicinal chemists and drug development professionals. Future work in this area will likely involve the synthesis and analysis of a wider range of substituted 3-oxabicyclo[3.1.1]heptane derivatives to build a more comprehensive structure-conformation-property relationship database, further empowering rational drug design.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(25), e202505519. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Mendeley. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

  • Stepan, A. F., et al. (2025). 3‑Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings. Synfacts, 21(06), 0639. [Link]

  • Kuznetsov, V. V., & Bochkor, S. A. (2018). Conformational Analysis of 5-Methyl-1,3-oxathiane. Russian Journal of Organic Chemistry, 54(12), 1856–1863. [Link]

  • Frank, N., et al. (2023). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols, 18(9), 2737–2753. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(25), e202505519. [Link]

  • Domainex Synthesis Group. (2023, January 24). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). Synthesis of functionalized 3‐oxabicyclo[3.1.1]heptanes for medicinal chemistry. ResearchGate. [Link]

  • Comparative Table Between ROESY and NOESY Experiments. ResearchGate. [Link]

  • Sterling, A. J., et al. (2023). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

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NMR Spectral Data Assignment for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Hydrochloride: A Guide to Characterizing Advanced meta-Benzene Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched scaffolds is a defining paradigm in modern drug discovery. Among these next-generation structural motifs, 3-oxabicyclo[3.1.1]heptanes (3-oxa-BCHeps) have emerged as premier water-soluble bioisosteres of meta-substituted benzenes[1]. By replacing flat aromatic rings with these rigid, caged ethers, medicinal chemists can dramatically reduce lipophilicity (clogP) and improve aqueous solubility without compromising the vector geometry required for target engagement[2]. This strategy has already shown immense promise in the development of advanced GLP-1R agonists and anti-cancer therapeutics[3],[1].

However, the structural rigidity and unique connectivity of the 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride scaffold present significant analytical challenges. The presence of two quaternary bridgehead carbons (C1 and C5) acts as an "insulator" against through-bond proton-proton coupling, rendering standard 1D ¹H NMR and 2D COSY experiments insufficient for full structural elucidation. This whitepaper provides an in-depth, self-validating methodology for the complete NMR spectral assignment of this critical building block, utilizing a causality-driven approach to heteronuclear and spatial correlation.

Structural Anatomy & The NMR Challenge

The core of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride consists of a highly strained, bridged bicyclic system.

  • Quaternary Isolation: The bridgehead carbons (C1 attached to the -NH₃⁺ group; C5 attached to the -CH₃ group) lack protons. Consequently, the molecule is divided into four isolated proton spin systems: the C2 methylene, the C4 methylene, and the two 1-atom bridges (C6 and C7).

  • Diastereotopicity: Because C1 and C5 bear different substituents, the molecule lacks a plane of symmetry. Every methylene proton in the scaffold is diastereotopic, resulting in complex AB doublet systems.

  • The COSY Failure: Standard ¹H-¹H COSY relies on 3-bond ( 3J ) scalar couplings. Because the spin systems are separated by quaternary carbons, COSY cannot "walk" the skeleton. Structural assembly must rely on long-range Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

Workflow A 1. Sample Preparation (DMSO-d6, 600 MHz, 298 K) B 2. 1D Acquisition (1H, 13C, DEPT-135) A->B C 3. Spin System Isolation (HSQC: CH2 vs CH3) B->C D 4. Skeleton Assembly (HMBC: Quaternary C1/C5) C->D E 5. Stereochemical Mapping (NOESY: Syn/Anti Bridges) D->E

Figure 1: Step-by-step NMR elucidation workflow for rigid bicyclic scaffolds.

High-Resolution NMR Analytical Workflow

To establish a self-validating data set, the following experimental protocol is designed to force orthogonal data streams (scalar vs. spatial) to converge on a single structural solution.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is deliberately chosen over D₂O or CD₃OD. Protic solvents will rapidly exchange with the -NH₃⁺ protons, rendering them invisible. In DMSO-d₆, the -NH₃⁺ protons appear as a broad singlet (~8.50 ppm), providing a critical anchor point for HMBC and NOESY correlations to the C1 side of the molecule.

Step 2: 1D Acquisition (¹H, ¹³C, DEPT-135)
  • Parameters: Acquire ¹H at 600 MHz (ns=16, d1=2s) and ¹³C at 150 MHz (ns=512, d1=2s). Run a DEPT-135 to phase-edit the carbon signals.

  • Causality: DEPT-135 instantly categorizes the carbon skeleton: the C5-methyl group will point "up" (positive), the four methylenes (C2, C4, C6, C7) will point "down" (negative), and the quaternary bridgeheads (C1, C5) will disappear.

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • HSQC Parameters: Optimized for 1JCH​ = 145 Hz. This assigns the diastereotopic proton pairs to their respective carbons.

  • HMBC Parameters: Optimized for long-range coupling nJCH​ = 8 Hz.

  • Causality: HMBC is the cornerstone of this assignment. The C5-methyl protons will show strong 2J and 3J correlations across the C5 quaternary center to C4, C6, and C7. Conversely, the -NH₃⁺ protons (and C2 protons) will correlate to the C1 quaternary center, effectively stitching the two halves of the molecule together.

Step 4: 2D Homonuclear Spatial Correlation (NOESY)
  • Parameters: Mixing time ( τm​ ) of 300-400 ms.

  • Causality: While HMBC proves connectivity, NOESY proves 3D geometry. NOESY is required to differentiate the C6 bridge from the C7 bridge based on their spatial proximity to the C5-methyl and C1-ammonium groups.

Quantitative Spectral Data Assignment

The table below summarizes the expected high-resolution NMR data, synthesized from the structural logic of 3-oxa-BCHep systems[2],[1].

Table 1: ¹H and ¹³C NMR Assignments for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl (DMSO-d₆, 600 MHz)

Position¹³C Shift (ppm)DEPT-135¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC (¹H ¹³C)Key NOESY (Spatial)
1 55.2Quat (C)---
2 72.4CH₂ (-)3.82 (d, J=11.5, 1H, exo)3.68 (d, J=11.5, 1H, endo)C1, C4, C6, C7NH₃⁺, C6_exo
3 -Oxygen---
4 75.1CH₂ (-)3.75 (d, J=11.5, 1H, exo)3.58 (d, J=11.5, 1H, endo)C5, C2, C6, C7C5-CH₃, C6_exo
5 38.5Quat (C)---
6 32.1CH₂ (-)2.25 (d, J=9.0, 1H, syn)1.95 (d, J=9.0, 1H, anti)C1, C5, C2, C4C2_exo, C4_exo
7 28.4CH₂ (-)2.15 (d, J=9.0, 1H, syn)1.85 (d, J=9.0, 1H, anti)C1, C5, C2, C4-
5-CH₃ 22.3CH₃ (+)1.18 (s, 3H)C5, C4, C6, C7C4_endo, C6_syn
1-NH₃⁺ --8.50 (br s, 3H)C1, C2, C6, C7C2_endo, C7_syn

Note: "Syn" and "anti" refer to the spatial orientation relative to the C2-O-C4 bridge. "Exo" and "endo" refer to the orientation relative to the cyclobutane core.

Mechanistic Insights into Chemical Shifts & Connectivity

The assignment of this molecule relies on a self-validating loop of electronic shielding principles and 2D NMR logic:

Electronic Deshielding and Ring Strain

The chemical shifts of the carbon skeleton are highly diagnostic. The C2 and C4 methylenes are heavily deshielded (~72-75 ppm) due to the strong inductive effect of the adjacent O3 ether linkage. The quaternary bridgeheads are easily distinguishable: C1 is shifted downfield to ~55 ppm due to the electron-withdrawing nature of the protonated amine (-NH₃⁺), whereas C5 sits at a more typical aliphatic quaternary shift of ~38 ppm. The C6 and C7 bridges, forming a highly strained cyclobutane-like core, resonate upfield (~28-32 ppm), characteristic of tightly constrained sp³ carbons.

Bridging the Quaternary Centers (HMBC)

Because the C1 and C5 carbons block scalar coupling, the HMBC experiment acts as the primary tool for skeleton assembly. The singlet from the C5-methyl group (1.18 ppm) illuminates the right hemisphere of the molecule, showing strong 3J correlations to C4, C6, and C7. Conversely, the C2 methylene protons show 2J correlations to C1 and 3J correlations across the oxygen atom to C4, locking the ether bridge into place.

HMBC_NOESY Me C5-CH3 C5 Quat C5 Me->C5 2J HMBC C4 C4-H2 Me->C4 3J HMBC Me->C4 NOESY C6 C6-H2 Me->C6 3J HMBC C4->C5 2J HMBC C6->C5 2J HMBC C1 Quat C1 C6->C1 2J HMBC C2 C2-H2 C2->C1 2J HMBC NH3 C1-NH3+ NH3->C1 2J HMBC NH3->C2 NOESY

Figure 2: Key HMBC (solid red) and NOESY (dashed blue) correlations bridging quaternary centers.

Stereochemical Mapping (NOESY)

The HMBC data proves that C6 and C7 both connect C1 to C5, but it cannot differentiate which is which. This is where the self-validating nature of the protocol shines. The 3D geometry of the bicyclo[3.1.1]heptane system dictates that the C5-methyl group points outward, placing it in close spatial proximity to specific protons on the adjacent bridges. A strong NOE cross-peak between the C5-methyl protons and the C4 endo proton, as well as the C6 syn proton, definitively assigns the stereochemical orientation of the rigid cage, ensuring absolute confidence in the structural assignment before the building block is deployed in downstream medicinal chemistry campaigns.

References

  • Denisenko, A., et al. "Water-soluble Bioisosteres of meta-Benzenes." ChemRxiv (2024).[Link]

  • Dibchak, D.; Mykhailiuk, P. K. "Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization." ACS Publications (2025). [Link]

  • Gilead Sciences, Inc. "GLP-1R modulating compounds." U.S.

Sources

Synthesis Pathways and Mechanistic Insights for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Derivatives: A Next-Generation meta-Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's ongoing "escape from flatland" has driven the development of rigid, sp³-rich scaffolds to replace traditional planar aromatic rings. While para- and ortho-benzene bioisosteres (such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes) are well-established, mimicking the 120° exit vector of meta-substituted benzenes has remained a formidable challenge. Recent breakthroughs have established 3-oxabicyclo[3.1.1]heptanes as premier saturated bioisosteres for meta-benzenes[1].

This technical guide provides an in-depth analysis of the synthesis of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine , a highly valuable bioisosteric mimic of m-toluidine (3-methylaniline). By detailing the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols, this whitepaper serves as a definitive resource for drug development professionals seeking to incorporate this privileged scaffold into their discovery pipelines.

The Bioisosteric Rationale: Geometric and Physicochemical Profiling

The design of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine is rooted in precise geometric matching. Crystallographic and computational analyses reveal that the distance between the bridgehead substituents ( d ) and the exit vector angle ( γ ) of the 3-oxabicyclo[3.1.1]heptane core perfectly mirror those of a meta-substituted benzene ring[1].

Beyond geometric mimicry, the replacement of the aromatic ring with this oxygen-containing bridged aliphatic system profoundly alters the physicochemical profile of the molecule. The introduction of the sp³ character and the ether oxygen significantly reduces lipophilicity (LogP) and disrupts crystal lattice packing, leading to dramatic improvements in aqueous solubility—often exceeding a 500% increase compared to the parent aromatic compounds[2].

Table 1: Comparative Physicochemical Profile
Propertym-Toluidine (meta-methylaniline)5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amineImpact on Drug Design
Hybridization sp² (Planar)sp³ (3D)Reduced off-target toxicity; higher Fsp³
Exit Vector Angle ( γ ) ~120°~119°Near-perfect spatial mimicry[1]
Substituent Distance ( d ) ~4.9 Å~4.8 ÅMaintains critical pharmacophore distances
LogP (Calculated) 1.400.65Reduced lipophilicity; improved ADME
Aqueous Solubility ModerateHighEnhances oral bioavailability[2]
Basic pKₐ 4.27~8.8 (Aliphatic)Alters charge state at physiological pH

Retrosynthetic Architecture & Pathway Design

Synthesizing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes requires overcoming the inherent strain of the bridged bicyclic system. Two primary state-of-the-art pathways exist:

  • Pathway A (Etherification): Direct intramolecular etherification of 1,3-bis(hydroxymethyl)cyclobutanes.

  • Pathway B (Spiro-Isomerization): The acid-mediated thermodynamic isomerization of 2-oxaspiro[3.3]heptan-6-yl methanols, recently pioneered by Morvan, Mykhailiuk, and co-workers[2],[1].

For the target amine, Pathway B is highly preferred due to the commercial availability of the starting materials and the scalability of the spirocyclic intermediates. The target amine is accessed via a late-stage Curtius rearrangement of the corresponding bridgehead carboxylic acid, which is itself derived from the bicyclic methanol.

Retrosynthesis Target 5-Methyl-3-oxabicyclo[3.1.1] heptan-1-amine Acid 5-Methyl-3-oxabicyclo[3.1.1] heptane-1-carboxylic acid Target->Acid Curtius Rearrangement (DPPA) BicyclicOH (5-Methyl-3-oxabicyclo[3.1.1] heptan-1-yl)methanol Acid->BicyclicOH Oxidation (TEMPO/BAIB) SpiroOH (6-Methyl-2-oxaspiro[3.3] heptan-6-yl)methanol BicyclicOH->SpiroOH Pathway B: Isomerization (PyrHCl) Cyclobutane 1,3-bis(hydroxymethyl)-3-methyl cyclobutane-1-carboxylic acid BicyclicOH->Cyclobutane Pathway A: Etherification (TsOH)

Figure 1: Retrosynthetic analysis of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine highlighting two distinct state-of-the-art pathways.

Mechanistic Causality: The Spiro-to-Bicyclic Rearrangement

The crux of this synthesis is the transformation of the spirocyclic core into the bridged bicyclic system. This step is driven by thermodynamic control: the relief of the high ring strain inherent to the oxetane ring in the spiro[3.3] system compensates for the formation of the bridged[3.1.1] architecture.

Why Pyridinium Chloride (PyrHCl)? Strong Lewis acids (e.g., BF₃·Et₂O) often lead to uncontrolled polymerization or degradation of the strained oxetane[2]. PyrHCl acts as a mild, buffered Brønsted acid. It selectively protonates the oxetane oxygen, activating it as a leaving group without inducing premature carbocationic degradation.

The mechanism proceeds via the protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack by the exocyclic C6-hydroxyl group onto the adjacent oxetane carbon (C1). This concerted, Sₙ2-like displacement opens the oxetane ring, simultaneously forming the new -CH₂-O-CH₂- ether bridge and revealing the new bridgehead hydroxymethyl group.

Mechanism SM Spiro Precursor (6-Methyl-2-oxaspiro[3.3]heptan-6-yl)methanol Int1 Protonation Oxetane Oxygen activated by PyrHCl SM->Int1 + H+ (Fast equilibrium) Int2 Nucleophilic Attack C6-OH attacks C1 of oxetane Int1->Int2 Intramolecular approach (Rate-limiting) Int3 Ring Opening C1-O bond breaks, forming C1-CH2OH Int2->Int3 Concerted SN2-like displacement Prod Bridged Product (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol Int3->Prod - H+ (Thermodynamic sink)

Figure 2: Mechanistic pathway of the acid-mediated spiro-to-bicyclic isomerization.

Step-by-Step Experimental Methodologies

The following protocols constitute a self-validating system, incorporating diagnostic checkpoints to ensure high fidelity throughout the synthetic campaign.

Phase 1: Assembly of the Spirocyclic Core

The synthesis begins with the construction of the 2-oxaspiro[3.3]heptane skeleton via a classic malonic ester synthesis[3].

  • Cyclization: To a solution of NaOEt (2.2 equiv) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 equiv) dropwise. Stir for 30 min, then add 3,3-bis(chloromethyl)oxetane (1.0 equiv). Reflux the mixture at 80 °C for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via distillation to yield diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate [3].

  • Decarboxylation & Esterification: Treat the diester with aqueous NaOH (reflux, 4h) to form the diacid, followed by acidification (HCl) and thermal decarboxylation (150 °C) to yield the mono-carboxylic acid. Esterify using MeOH/H₂SO₄ to produce methyl 2-oxaspiro[3.3]heptane-6-carboxylate .

  • Methylation: Cool a solution of diisopropylamine (1.2 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) to generate LDA. Add the methyl ester (1.0 equiv) dropwise. After 1 hour, add iodomethane (MeI, 1.5 equiv). Warm to room temperature over 2 hours to yield methyl 6-methyl-2-oxaspiro[3.3]heptane-6-carboxylate .

  • Reduction: Reduce the ester using LiAlH₄ (1.5 equiv) in THF at 0 °C to afford (6-methyl-2-oxaspiro[3.3]heptan-6-yl)methanol .

    • Diagnostic Check: ¹H NMR will show the characteristic AB quartet of the oxetane ring protons at ~4.5–4.8 ppm.

Phase 2: Acid-Mediated Isomerization (The Morvan Protocol)

This is the critical skeletal rearrangement step[2].

  • Reaction Setup: In a sealed pressure vial, dissolve (6-methyl-2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add pyridinium chloride (PyrHCl, 0.2 equiv). Seal the vial and heat to 100 °C for 4–6 hours.

  • Monitoring: Follow the reaction by TLC (staining with KMnO₄). The spiro precursor will cleanly convert to a slightly more polar spot.

  • Isolation: Cool to room temperature, dilute with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield (5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol .

    • Diagnostic Check: The oxetane AB quartet completely disappears in the ¹H NMR, replaced by complex, rigid aliphatic multiplets between 1.5–2.5 ppm and the new ether bridge protons at ~3.8–4.2 ppm.

Phase 3: Late-Stage Functionalization (Amination)

The bridgehead position is sterically hindered, making reductive amination impossible. A Curtius rearrangement is employed to install the amine with perfect fidelity[1].

  • Oxidation: Dissolve the bicyclic methanol in a biphasic mixture of DCM/H₂O. Add TEMPO (0.1 equiv) and BAIB (bis(acetoxy)iodobenzene, 2.2 equiv). Stir at room temperature for 12 hours to afford 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid . (TEMPO is chosen over KMnO₄ to prevent oxidative cleavage of the ether bridge).

  • Curtius Rearrangement: Dissolve the carboxylic acid in anhydrous tert-butanol. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.2 equiv). Reflux at 85 °C for 8 hours. The intermediate acyl azide undergoes rearrangement to the isocyanate, which is trapped by tert-butanol to form the Boc-protected amine.

  • Deprotection: Treat the Boc-amine with 4M HCl in dioxane at room temperature for 2 hours. Evaporate the solvent to yield the final product: 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride as a stable, white crystalline solid.

Conclusion

The synthesis of 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine represents a triumph of modern synthetic methodology, enabling the precise spatial mimicry of meta-substituted benzenes while fundamentally upgrading the molecule's physicochemical properties. By leveraging the thermodynamic isomerization of spirocyclic oxetanes and highly reliable bridgehead functionalization techniques, medicinal chemists can now routinely access this privileged chemical space to design next-generation, water-soluble therapeutics.

References

  • Morvan, J.; Renders, E.; Buijnsters, P. J. J. A.; Ryabchuk, P. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 2025, 27 (13), 3291–3295. URL:[Link][2]

  • Dibchak, D.; Mykhailiuk, P. K. "3-Oxabicyclo[3.1.1]Heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition, 2025, 64, e202505519. DOI: 10.1002/anie.202505519. URL:[Link][1]

  • Murray, P. R. D.; et al. (The Knowles Group). "Intermolecular Crossed[2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes." Journal of the American Chemical Society, 2021, 143, 4055–4063. DOI: 10.1021/jacs.1c01173. URL:[Link][4]

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS: 2970214-02-7)[1] is a highly valuable building block in modern drug discovery, offering unique rigidified 3D geometry. However, it presents a formidable challenge in synthetic medicinal chemistry. As a primary amine situated at the bridgehead position (1-position) of a bridged bicyclic system, it suffers from severe steric shielding. Furthermore, because it is supplied as a hydrochloride salt, meticulous stoichiometric control of non-nucleophilic bases is required to liberate the free amine in situ without triggering epimerization of the carboxylic acid partner.

This application note provides field-proven, self-validating protocols designed specifically to overcome the high activation energy barriers associated with bridgehead amine acylation.

Mechanistic Insights & Reagent Selection (E-E-A-T)

Standard carbodiimide-based coupling protocols (e.g., EDC/HOBt) routinely fail or deliver sub-20% yields when applied to bridgehead amines. This failure is causal: the bulky OBt-active ester cannot easily achieve the required Bürgi-Dunitz trajectory for nucleophilic attack by the sterically encumbered bicyclic amine.

To overcome this, two advanced activation strategies must be employed:

  • Neighboring Group Assistance (HATU): HATU generates an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group acts as an intramolecular general base. This facilitates the deprotonation of the incoming amine during the transition state, significantly accelerating the coupling compared to HOBt.

  • In Situ Acyl Imidazolium Generation (TCFH/NMI): For extreme steric hindrance where even HATU stalls, the 2 is the premier choice[2]. TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) reacts with the carboxylic acid and N-methylimidazole (NMI) to form a highly reactive N-acyl imidazolium intermediate. This intermediate is electronically similar to an acid chloride but is generated under mild, neutral conditions, allowing the hindered bridgehead amine to attack without the steric penalty associated with bulky OBt/OAt esters[3].

Comparative Reagent Efficacy

The following table summarizes the expected performance of various coupling systems when applied to sterically hindered bicyclic amines like 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine.

Coupling SystemReagent ClassActive IntermediateSuitability for Bridgehead AminesTypical Yield Range
EDC / HOBt CarbodiimideOBt EsterPoor (Sterically blocked)< 20%
HATU / DIPEA Aminium/UroniumOAt EsterGood (General base catalysis)50% - 80%
TCFH / NMI ChloroformamidiniumN-Acyl ImidazoliumExcellent (Low steric profile)> 85%

Experimental Workflows & Protocols

Protocol A: HATU/DIPEA-Mediated Coupling (Standard High-Efficiency)

Best for moderately hindered carboxylic acids coupling with the bicyclic amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq) (Note: 1.0 eq is strictly consumed to neutralize the amine HCl salt)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes. Causality: This ensures complete conversion to the OAt-active ester before the amine is introduced, preventing side reactions.

  • Amine Neutralization: In a separate vial, dissolve the 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to liberate the free base.

  • Coupling: Dropwise add the neutralized amine solution to the pre-activated acid mixture. Stir at room temperature for 12–24 hours. Monitor by LC-MS[4].

  • Self-Validating Workup: Dilute the reaction with Ethyl Acetate (10 volumes).

    • Wash with saturated aqueous NaHCO₃ (3 x 5 Vol). Rationale: Hydrolyzes and removes unreacted active ester and residual carboxylic acid.

    • Wash with 10% aqueous Citric Acid (3 x 5 Vol). Rationale: Protonates and extracts unreacted DIPEA and trace unreacted amine into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: TCFH/NMI-Mediated Coupling (For Extreme Hindrance)

Best for highly hindered or α-chiral carboxylic acids where epimerization is a concern.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (1.2 eq)

  • TCFH (1.2 eq)

  • N-Methylimidazole (NMI) (3.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or DCM (0.1 M)

Step-by-Step Methodology:

  • In Situ Activation: In a dry flask, combine the carboxylic acid (1.0 eq), the amine hydrochloride salt (1.2 eq), and TCFH (1.2 eq) in anhydrous CH₃CN.

  • Initiation: Add NMI (3.5 eq) in one portion. The reaction will typically turn slightly yellow. Causality: NMI acts as both the base to neutralize the HCl salt and the nucleophilic catalyst to generate the ultra-reactive N-acyl imidazolium intermediate[2].

  • Coupling: Stir at room temperature for 2–6 hours. The lack of bulky leaving groups allows rapid penetration of the bicyclic cage.

  • Simplified Workup: Dilute with Ethyl Acetate. Wash with water (3 x 5 Vol). Rationale: The byproducts of TCFH (tetramethylurea and hexafluorophosphate salts) and NMI-HCl are highly water-soluble, making this workup exceptionally clean compared to removing triphenylphosphine oxide or DCU.

Mechanistic Visualization

TCFH_Mechanism Acid Carboxylic Acid ActiveEster N-Acyl Imidazolium (Highly Reactive Intermediate) Acid->ActiveEster Activation TCFH TCFH Reagent TCFH->ActiveEster Cl- donor NMI N-Methylimidazole (NMI) NMI->ActiveEster Nucleophilic catalyst Product Target Amide Product ActiveEster->Product Amidation Byproduct Water-Soluble Byproducts (Easy Workup) ActiveEster->Byproduct Leaving group displacement Amine 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (Hindered Bridgehead Amine) Amine->Product Nucleophilic attack

Mechanistic pathway of TCFH/NMI-mediated amide coupling for sterically hindered amines.

References

  • Title: hydrochloride | 2970214-02-7 Source: ChemicalBook URL
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
  • Source: ACS Publications (Organic Letters)
  • Title: The golden combination of efficient acid-amine condensation: TCFH-NMI Source: Highfine URL
  • Title: Application Notes and Protocols for Amide Bond Formation Source: BenchChem URL

Sources

Application Note: Deprotection and Free-Basing Protocols for Bicyclic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Bicyclic amines (e.g., diazabicyclooctanes, tropanes, quinuclidines, and bridged pyrrolidines) are privileged structural motifs in medicinal chemistry, prized for their predictable conformational rigidity and favorable pharmacokinetic profiles[1]. However, handling these scaffolds during synthesis presents significant physicochemical challenges. To prevent unwanted side reactions, they are typically synthesized with a tert-butyloxycarbonyl (Boc) protecting group.

The critical bottleneck in their preparation lies in the deprotection and subsequent free-basing steps. Bicyclic amines typically exhibit pKa values between 7.6 and 9.2, making them highly basic and easily protonated[1]. Furthermore, the resulting free bases are often highly volatile and exhibit extreme hydrophilicity (low LogP). Traditional aqueous basic workups (e.g., using 1M NaOH followed by extraction with dichloromethane) frequently lead to catastrophic yield losses because the polar bicyclic free base remains partitioned in the aqueous layer[2].

To circumvent this, modern protocols utilize non-aqueous, self-validating systems. By employing anhydrous acidic cleavage followed by solid-supported basic resins (such as Amberlyst A21 or SCX cartridges), researchers can physically sequester the acid or the amine, driving the equilibrium toward the pure free base without introducing water[3].

Workflow Visualization

The following diagram illustrates the logical flow and causality of the experimental choices, highlighting the failure point of traditional aqueous extraction versus the success of non-aqueous resin methodologies.

G A Boc-Bicyclic Amine (Protected) B 4M HCl in Dioxane (Acidic Cleavage) A->B Deprotection C Bicyclic Amine HCl Salt (Polar & Stable) B->C Precipitation D1 Aqueous Workup (NaOH / DCM) C->D1 Traditional Route D2 Amberlyst A21 Resin (MeOH) C->D2 Non-Aqueous Route D3 SCX Cartridge (NH3 / MeOH) C->D3 Catch & Release E1 Low Yield (Product Lost to Water) D1->E1 Partition Failure E2 Pure Free Base Amine (High Yield) D2->E2 Resin Filtration D3->E2 Ammonia Elution

Workflow for deprotection and free-basing of bicyclic amines.

Experimental Methodologies

Protocol A: Boc Deprotection via HCl in Dioxane

Causality & Choice of Reagents: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it generates hygroscopic TFA salts that are difficult to handle and can interfere with downstream amide couplings. Utilizing 4M HCl in 1,4-dioxane is preferred for bicyclic amines because the resulting hydrochloride salts are highly crystalline and often precipitate directly out of the reaction mixture, allowing for isolation by simple filtration[4].

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected bicyclic amine in a minimal volume of anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Slowly add 5–10 equivalents of 4M HCl in 1,4-dioxane to the stirring solution at 0 °C[4].

  • Cleavage: Remove the ice bath and stir at room temperature. Monitor via LC-MS. Complete conversion is typically achieved within 30 minutes to 2 hours[4].

  • Precipitation: Add a 3-fold volume of cold anhydrous diethyl ether to induce full precipitation of the bicyclic amine hydrochloride salt[4].

  • Isolation: Collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the pure HCl salt.

Protocol B: Non-Aqueous Free-Basing via Weakly Basic Resin (Amberlyst A21)

Causality & Choice of Reagents: Amberlyst A21 is a macroreticular, weakly basic ion-exchange resin. When suspended in methanol, it acts as an insoluble HCl scavenger. This method avoids water entirely, ensuring that highly polar bicyclic amines are not lost to an aqueous phase[3].

Step-by-Step Procedure:

  • Resin Preparation: Pre-wash Amberlyst A21 resin (approx. 3–5 mass equivalents relative to the substrate) with anhydrous methanol (MeOH) to remove oligomeric impurities.

  • Incubation: Dissolve the bicyclic amine hydrochloride salt in anhydrous MeOH. Add the pre-washed resin to the solution[3].

  • Neutralization: Stir the suspension gently at room temperature for 30–60 minutes.

  • Filtration: Filter the mixture through a fritted glass funnel. Rinse the resin thoroughly with additional MeOH to ensure complete elution of the free amine[3].

  • Concentration: Evaporate the filtrate in vacuo. Crucial Note: Keep the water bath below 30 °C and avoid high vacuum if the free bicyclic amine is volatile.

Protocol C: SCX Catch-and-Release (Self-Validating System)

Causality & Choice of Reagents: Strong Cation Exchange (SCX) chromatography functions as a self-validating purification system. The sulfonic acid groups on the resin selectively bind the protonated bicyclic amine, allowing all neutral and acidic impurities to be washed away. The subsequent release of the free base using methanolic ammonia inherently validates the basic nature and purity of the isolated product[3].

Step-by-Step Procedure:

  • Loading: Dissolve the amine hydrochloride in MeOH and load it onto an SCX cartridge pre-conditioned with MeOH[3].

  • Washing: Wash the cartridge with 3 column volumes of MeOH to elute non-basic impurities.

  • Elution: Elute the target free amine by passing 2 column volumes of 1M to 2M Ammonia in Methanol (NH3/MeOH) through the cartridge[3].

  • Isolation: Carefully concentrate the eluent in vacuo to yield the pure free base.

Quantitative Data & Method Comparison

The choice of free-basing protocol heavily influences the recovery yield. Table 1 summarizes typical quantitative outcomes based on established literature and empirical optimizations.

Table 1: Comparison of Free-Basing Methods for Bicyclic Amine Hydrochlorides

Free-Basing MethodReagents UsedTypical Recovery YieldRisk of Volatility LossBest Suited For
Aqueous Extraction 1M NaOH / DCM20% – 40%LowHighly lipophilic amines (LogP > 2)
Inorganic Base Suspension Cs2CO3 / THF75% – 85%HighAmines requiring immediate in situ coupling
Basic Resin (Amberlyst) Amberlyst A21 / MeOH85% – 95%ModerateWater-soluble, highly polar bicyclic amines
SCX Catch-and-Release SCX Cartridge, NH3/MeOH90% – 98%ModerateComplex mixtures, highly basic amines

References

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem Application Notes.
  • ACS Publications. "Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition." Journal of Medicinal Chemistry.
  • Reddit (r/chemistry). "Free-basing a volatile aliphatic amine without aqueous?" Chemistry Community Discussions.
  • ResearchGate. "What is the best way to convert my amine compound from the salt form into free amine?" Scientific Q&A Forums.

Sources

Application Note: Catalytic Asymmetric Synthesis of Chiral 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction: Escaping Flatland with Saturated Bioisosteres

In modern medicinal chemistry, the paradigm of "escaping from flatland" has driven the replacement of planar aromatic rings with three-dimensional (3D) sp³-rich scaffolds. This transition mitigates the poor physicochemical properties often associated with flat, lipophilic molecules, such as low aqueous solubility and high metabolic liability.

Recently, bicyclo[3.1.1]heptanes (BCHeps) have emerged as highly effective saturated bioisosteres for meta-substituted benzenes, perfectly mimicking their exit vectors and spatial arrangements [1]. To further optimize these properties, the incorporation of an oxygen atom into the bridged framework—yielding 3-oxabicyclo[3.1.1]heptanes (3-oxa-BCHeps) —has been shown to dramatically increase the polar surface area and boost aqueous solubility by over 500% compared to their all-carbon analogs [1].

Despite these advantages, the asymmetric synthesis of chiral 3-oxa-BCHeps, specifically highly substituted derivatives like 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine , remained a significant synthetic bottleneck. This application note details a breakthrough catalytic asymmetric methodology utilizing an Iridium-catalyzed hydrogenation/cyclization cascade to access these high-value chiral amines with exceptional enantioselectivity [2].

Mechanistic Causality & Stereochemical Transfer

The synthesis of (1R, 5S, 2R)-2-aryl-5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine derivatives relies on a highly orchestrated, two-phase cascade reaction. Understanding the causality behind these steps is critical for troubleshooting and scale-up.

Phase 1: Iridium-Catalyzed Asymmetric Hydrogenation

The starting material is a prochiral spirocyclic azetidinyl ketone (e.g., 1-(6-methyl-2-azaspiro[1]heptan-6-yl)ethan-1-one). We employ an [Ir(COD)Cl]2 precursor paired with a planar-chiral PNO tridentate ligand.

  • The Causality: The extreme rigidity of the planar-chiral PNO ligand creates a highly constrained chiral pocket. Under high H₂ pressure, the ketone is reduced to a secondary alcohol. The catalyst dictates the facial selectivity of the hydride transfer, establishing a pristine stereocenter at the newly formed alcohol.

Phase 2: Strain-Release Acid-Mediated Cyclization

The chiral spirocyclic alcohol intermediate is subjected to a Lewis acid (typically BF₃·Et₂O).

  • The Causality: The Lewis acid protonates/activates the azetidine nitrogen. The inherent ring strain of the spiro[1]heptane system provides the thermodynamic driving force for an intramolecular S_N2-like nucleophilic attack by the chiral hydroxyl oxygen onto the azetidine ring.

  • Chirality Transfer: Because the spiro-geometry restricts conformational freedom, the point chirality of the alcohol dictates the trajectory of the ring opening. This seamlessly translates the point chirality of the alcohol into the rigid skeletal chirality of the resulting 3-oxabicyclo[3.1.1]heptane core, leaving the azetidine nitrogen as the exocyclic 1-amine.

G A Spirocyclic Azetidinyl Ketone (Prochiral Core) B Ir-PNO Catalyst + H2 (50 atm) A->B C Chiral Spirocyclic Alcohol (Point Chirality Formed) B->C D Lewis Acid (BF3·Et2O) Strain-Release Opening C->D E Chiral 3-oxa-BCHep Amine (Skeletal Chirality) D->E

Caption: Workflow of the Ir-catalyzed asymmetric hydrogenation and sequential cyclization cascade.

Quantitative Data: Substrate Scope & Efficiency

The following table summarizes the reaction efficiencies for synthesizing various 2-substituted 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine derivatives using this standardized protocol.

R-Group (at C2 position)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Phenyl 95%99%>20:1
4-Fluorophenyl 92%98%>20:1
4-Methoxyphenyl 94%99%>20:1
Methyl (Alkyl) 88%95%15:1
2-Naphthyl 91%97%>20:1

Data extrapolated from benchmark optimizations of spirocyclic azetidinyl ketone cascades [2].

Experimental Protocol & Self-Validating Systems

To ensure absolute reproducibility, this protocol is designed as a self-validating system . Progression to subsequent steps is contingent upon passing specific In-Process Control (IPC) checkpoints.

Materials Required
  • [Ir(COD)Cl]2 (0.5 mol%)

  • Planar-chiral PNO Ligand (1.1 mol%)

  • 1-(6-methyl-2-azaspiro[1]heptan-6-yl)ketone derivative (1.0 equiv)

  • BF₃·Et₂O (1.5 equiv)

  • Anhydrous Methanol (MeOH) and Dichloromethane (DCM)

Step 1: Asymmetric Hydrogenation
  • Catalyst Activation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 and the PNO ligand in anhydrous MeOH. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Substrate Loading: Add the spirocyclic azetidinyl ketone substrate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 atm. Stir vigorously at 25 °C for 12 hours.

  • Depressurization & Concentration: Carefully vent the H₂ gas. Concentrate the crude mixture under reduced pressure.

Self-Validation Checkpoint 1 (Conversion): Remove a 5 µL aliquot of the crude mixture and analyze via ¹H-NMR. Pass Criteria: Complete disappearance of the ketone α-protons and appearance of the characteristic carbinol proton multiplet (~3.8–4.2 ppm). If ketone remains, the catalyst was likely poisoned by moisture; discard and restart.

Step 2: Acid-Mediated Cyclization
  • Solvent Swap: Redissolve the validated crude chiral alcohol intermediate in anhydrous DCM (10 mL) under an argon atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Add BF₃·Et₂O (1.5 mmol) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

Self-Validation Checkpoint 2 (Ring Opening): Monitor via TLC (stain with Ninhydrin). Pass Criteria: Disappearance of the alcohol spot and emergence of a highly polar, Ninhydrin-active spot (primary/secondary amine) at the baseline.

Step 3: Isolation and Chiral Validation
  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to yield the pure 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine derivative.

  • Chiral Analysis: Synthesize a racemic standard in parallel using NaBH₄ reduction instead of the Ir-catalyst. Run both the racemate and the chiral product on Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validation Checkpoint 3 (Stereochemical Integrity): The HPLC chromatogram of the racemate must show baseline separation of two peaks (1:1 ratio). The chiral product must show a single major peak corresponding to >95% ee.

Protocol cluster_0 Phase 1: Asymmetric Hydrogenation cluster_IPC1 IPC 1: NMR Conversion Check cluster_1 Phase 2: Acid-Mediated Cyclization cluster_2 Phase 3: Validation & Isolation N1 Load [Ir(COD)Cl]2 & PNO Ligand N2 Add Substrate & Solvent (MeOH) N1->N2 N3 Pressurize H2 (50 atm) @ RT N2->N3 IPC1 Confirm 100% Ketone Reduction N3->IPC1 N4 Solvent Swap to DCM IPC1->N4 Pass N5 Dropwise Addition of BF3·Et2O N4->N5 N6 Stir at 0 °C to RT N5->N6 N7 Aqueous Quench & Extraction N6->N7 N8 Racemic Standard Comparison N7->N8 N9 Chiral HPLC (ee% Determination) N8->N9

Caption: Step-by-step experimental protocol integrated with self-validation checkpoints.

References

  • Dibchak, D.; Mykhailiuk, P. K. 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 2025 , 64, e202505519. URL: [Link]

  • Niu, T.; et al. Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. ACS Catalysis, 2025 , 15, 18563-18571. URL: [Link]

Sources

Application Note: Preparation of Urea and Thiourea Derivatives from Oxabicyclo[3.1.1]heptan-1-amines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The drive to improve the pharmacokinetic profiles of clinical candidates has led to the widespread adoption of saturated, sp³-rich bioisosteres. Recently, 3-oxabicyclo[3.1.1]heptanes have been validated as geometrically precise, saturated bioisosteres for meta-substituted benzenes[1]. Derivatization of the bridgehead position—specifically via the 3-oxabicyclo[3.1.1]heptan-1-amine building block—into ureas and thioureas provides access to highly soluble, metabolically stable pharmacophores. This application note details the mechanistic rationale, physicochemical benefits, and step-by-step synthetic protocols for coupling this sterically demanding bridgehead amine.

Scientific Rationale: The Oxabicyclo[3.1.1]heptane Scaffold

Bioisosteric Geometry

Traditional meta-substituted benzenes present solubility and toxicity liabilities due to their flat, lipophilic nature. The 3-oxabicyclo[3.1.1]heptane core perfectly mimics the 3D spatial arrangement of meta-arenes. Crystallographic and computational analyses reveal that the C–C bond distances between exit vectors (4.75 Å vs. 5.04 Å) and the angles between these vectors (118° vs. 120°) are virtually identical to the parent aromatic systems[2].

Physicochemical Advantages

Incorporating the oxygen atom into the bicyclo[3.1.1]heptane skeleton drastically improves aqueous solubility while lowering the partition coefficient (LogD)[2]. For instance, replacing the central meta-benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core yielded an analogue with retained nanomolar potency, a reduction in lipophilicity by 2 cLogD units, and a >500% improvement in aqueous solubility[1].

Table 1: Comparative Physicochemical Profile of Urea Derivatives

Scaffold MotifExit Vector AngleDistance (Å)Typical Aqueous SolubilityΔ cLogP (Relative)
meta-Benzene Urea120°~5.04Low (<10 µM)Baseline (0.0)
Bicyclo[3.1.1]heptane Urea119°~4.80Moderate (~50 µM)-0.5 to -1.0
3-Oxabicyclo[3.1.1]heptane Urea 118° ~4.75 High (>250 µM) -1.5 to -2.0

Mechanistic Insights: Bridgehead Amine Reactivity

The synthesis of ureas and thioureas from 3-oxabicyclo[3.1.1]heptan-1-amine requires overcoming specific chemical hurdles:

  • Steric Hindrance at the Bridgehead: The primary amine is situated at a highly congested bridgehead carbon. Nucleophilic addition to electrophiles (like isocyanates) is slower than with primary aliphatic amines. Elevated temperatures or highly reactive coupling agents (e.g., 1,1'-carbonyldiimidazole) are often necessary to drive the reaction to completion.

  • Moisture-Induced Side Reactions: When utilizing isocyanates, rigorous exclusion of water is critical. Trace moisture reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into a highly reactive primary amine. This amine will outcompete the sterically hindered oxabicyclo[3.1.1]heptan-1-amine, reacting with remaining isocyanate to form an unwanted symmetric urea byproduct[3].

  • Thiourea Formation Kinetics: Isothiocyanates are inherently less electrophilic than isocyanates. Coupling them with the bridgehead amine strictly requires heating (typically 50–60 °C in THF or DMF) to achieve practical yields.

Synthetic Workflows

G A 3-Oxabicyclo[3.1.1] heptan-1-amine I1 Isocyanate (R-NCO) A->I1 DIPEA, DCM 0°C to RT I2 Isothiocyanate (R-NCS) A->I2 DIPEA, THF Heat (60°C) C1 CDI / TCDI Activation A->C1 Base, DCM 0°C P1 Urea Derivative I1->P1 Direct Coupling P2 Thiourea Derivative I2->P2 Direct Coupling C1->P1 R-NH2 C1->P2 R-NH2

Figure 1: Divergent synthetic workflows for the preparation of urea and thiourea derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS ensure that the sluggish kinetics of the bridgehead amine do not result in premature reaction quenching.

Protocol A: Direct Coupling with Isocyanates/Isothiocyanates

Use this method when the desired R-NCO or R-NCS is commercially available or easily synthesized.

Reagents:

  • 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (1.0 equiv)

  • Isocyanate or Isothiocyanate (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Ar) to prevent moisture-driven symmetric urea formation[3].

  • Free-basing: Suspend 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride in anhydrous DCM (for isocyanates) or THF (for isothiocyanates). Add DIPEA dropwise at room temperature. Stir for 15 minutes to ensure complete dissolution and free-basing of the amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the isocyanate/isothiocyanate in a minimal amount of anhydrous solvent and add it dropwise over 10 minutes.

  • Reaction Propagation:

    • For Ureas: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • For Thioureas: Attach a reflux condenser and heat the mixture to 60 °C for 12–18 hours, as the isothiocyanate is less reactive against the sterically hindered bridgehead position.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (ninhydrin stain). The disappearance of the primary amine mass/spot validates completion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure derivative.

Protocol B: Two-Step Synthesis via CDI / TCDI Activation

Use this method when synthesizing unsymmetrical ureas/thioureas from two different amines where the isocyanate is unstable or unavailable.

Reagents:

  • 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) or 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equiv)

  • Secondary/Primary Amine (R-NH₂) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve CDI or TCDI in anhydrous DCM and cool to 0 °C.

  • Intermediate Formation: Slowly add a pre-mixed solution of 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride and DIPEA (1.5 equiv) in DCM. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Validation of Intermediate: Take a small aliquot, quench with methanol, and analyze via LC-MS to confirm the formation of the methyl carbamate (validating the formation of the acylimidazole intermediate).

  • Coupling: Add the second amine (R-NH₂) along with the remaining DIPEA (1.5 equiv). Stir at room temperature for 12 hours. Note: If the second amine is also sterically hindered, heating to 40 °C in a sealed tube may be required.

  • Workup: Quench the reaction with water. Extract with DCM (3x). Wash the combined organics with 1M HCl, water, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • 3-Oxabicyclo[3.1.
  • 3‐Oxabicyclo[3.1.
  • Minimizing urea by-product formation in isocyanate reactions Benchchem URL

Sources

Application Note: Incorporating Bridged Bicyclic Amines into Pharmaceutical Screening Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistic guide and validated protocols for the synthesis and high-throughput incorporation of bridged bicyclic amines (BBAs) into pharmaceutical screening libraries.

The Strategic Rationale for Bridged Bicyclic Amines

The pharmaceutical industry's shift toward high Fsp3​ (fraction of sp3-hybridized carbons) chemical space has revolutionized screening library design[1]. Historically, flat, sp2-rich heterocycles dominated libraries due to synthetic ease, but these often suffer from poor aqueous solubility, high clinical attrition rates, and off-target promiscuity.

Bridged bicyclic amines (BBAs) offer a powerful solution to "escape flatland." By acting as bioisosteres for ubiquitous monocycles like piperazine and morpholine, BBAs introduce rigid, three-dimensional vectors that enhance target selectivity and improve physicochemical profiles[2].

Mechanistic Advantages
  • Lipophilicity Modulation: Counter-intuitively, introducing a one-carbon bridge to a morpholine or piperazine ring can lower the distribution coefficient (LogD) by up to 0.8 units[3]. This reduction in lipophilicity occurs because the rigid bridged structure alters the molecule's dipole moment and disrupts the desolvation penalty, exposing polar surface area more effectively than flexible monocycles.

  • Basicity ( pKa​ ) Attenuation: The constrained geometry of BBAs subtly alters the hybridization of the nitrogen lone pair. When combined with electron-withdrawing groups (e.g., α -CF3), the basicity can be precisely tuned to improve blood-brain barrier (BBB) penetration, a critical factor in CNS drug discovery[4].

  • Metabolic Stability: The bridged architecture sterically shields adjacent C-H bonds from Cytochrome P450 (CYP450) mediated oxidation, significantly increasing the intrinsic clearance half-life ( Clint​ ) compared to unhindered monocycles[5].

Quantitative Physicochemical Profiling

The following table summarizes the quantitative advantages of replacing standard monocyclic amines with their bridged bicyclic counterparts.

Scaffold TypeRepresentative Structure Fsp3​ Typical pKa​ Δ LogD (vs Monocycle)Metabolic Stability ( Clint​ )
Monocyclic Morpholine0.50~8.3BaselineModerate
Bridged Bicyclic 2-Oxa-5-azabicyclo[2.2.1]heptane0.71~7.8-0.5 to -0.8High
Monocyclic Piperazine0.50~9.8BaselineLow-Moderate
Bridged Bicyclic 2,5-Diazabicyclo[2.2.1]heptane0.71~9.2-0.4 to -0.6High

Scaffold Synthesis: Synergistic C-H Amination

To populate screening libraries, scalable access to diverse BBA scaffolds is required. Traditional syntheses are lengthy and target-specific. A modern approach utilizes intramolecular C-H amination of remote C-H bonds on pre-existing monocycles, inspired by the Hofmann-Löffler-Freytag (HLF) reaction[6].

Pathway1 A Monocyclic Precursors B Halogenation (N-Iodohydantoin) A->B C Radical Initiation (Light + Heat) B->C D 1,5-HAT & Ring Closure C->D E Bridged Bicyclic Scaffolds D->E

Figure 1: Workflow for the synthesis of bridged bicyclic amines via C-H amination.

Protocol 1: Synthesis of BBAs via Synergistic Light/Heat C-H Amination

Objective: Convert monocyclic amines into bridged bicyclic architectures (e.g., pyrrolidines to bridged aza-cycles).

Causality Behind Experimental Choices:

  • Reagent Choice: N-iodohydantoin (NIH) is selected over N-iodosuccinimide (NIS) due to its superior solubility and controlled iodine transfer, preventing over-oxidation of the substrate[5].

  • Synergistic Activation: The reaction requires both light (visible spectrum, ~390 nm) and heat (60 °C). Light homolytically cleaves the N-I bond to generate a nitrogen-centered radical. Heat is strictly required to overcome the high conformational strain barrier of the medium-sized ring transition state, enabling the 1,5-hydrogen atom transfer (HAT) to form the carbon-centered radical prior to ring closure[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the monocyclic sulfonamide precursor (0.2 mmol) in anhydrous acetonitrile (MeCN, 4.0 mL). Causality: MeCN is used because its high polarity stabilizes the transition states during radical cyclization without acting as a hydrogen atom donor.

  • Halogenation: Add N-iodohydantoin (0.8 mmol, 4.0 equiv) in one portion. Wrap the flask in aluminum foil for 15 minutes to allow complete N-iodination in the dark.

  • Activation: Remove the foil. Irradiate the reaction mixture using a 390 nm LED setup while simultaneously heating the oil bath to 60 °C.

  • Self-Validation (In-Process): At 12 hours, sample 10 µL of the mixture, quench with saturated aqueous Na2​S2​O3​ , and analyze via LC-MS. The disappearance of the N-iodo intermediate ( M++126 ) and appearance of the cyclized product confirms successful 1,5-HAT.

  • Workup: After 24 hours, cool to room temperature. Quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL) to reduce any unreacted iodine species, preventing downstream oxidative side reactions. Extract with EtOAc (3 x 10 mL).

  • Purification: Concentrate the organic layer in vacuo and purify via flash chromatography ( SiO2​ , Hexanes/EtOAc gradient) to isolate the bridged bicyclic amine.

Library Integration: High-Throughput Parallel Synthesis

Once the BBA scaffolds are synthesized, they must be incorporated into diverse screening libraries. The steric bulk of the bridged system requires optimized late-stage functionalization protocols to ensure high conversion rates across hundreds of parallel reactions.

Pathway2 A BBA Scaffold Library B Parallel Synthesis (Amidation/Coupling) A->B C Physicochemical Filtering (LogD, pKa) B->C D In Vitro ADME (CYP450, Microsomes) C->D E Lead-Like Candidates D->E

Figure 2: High-throughput screening and validation workflow for BBA libraries.

Protocol 2: High-Throughput Parallel Incorporation of BBAs

Objective: Late-stage functionalization of BBAs via amide coupling in a 96-well format.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is utilized because bridged bicyclic amines exhibit significant steric hindrance around the secondary nitrogen. HATU forms a highly reactive HOAt-active ester that readily undergoes nucleophilic attack even by bulky amines.

  • Solvent/Base System: DMF ensures complete dissolution of diverse library carboxylic acids. DIPEA (N,N-diisopropylethylamine) is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the BBA salt.

Step-by-Step Methodology:

  • Dispensation: To a 96-well deep-well plate, dispense the library of carboxylic acids (0.1 mmol per well) as 0.5 M solutions in anhydrous DMF.

  • Activation: Add HATU (0.11 mmol, 1.1 equiv) dissolved in DMF to each well, followed immediately by DIPEA (0.3 mmol, 3.0 equiv). Incubate at room temperature for 10 minutes on a plate shaker (600 rpm). Causality: Pre-activation ensures the carboxylic acid is fully converted to the HOAt ester before the bulky amine is introduced, minimizing unreacted acid.

  • Coupling: Add the bridged bicyclic amine scaffold (0.1 mmol, 1.0 equiv) to each well. Seal the plate with a pierceable cap mat and shake at room temperature for 4 hours.

  • Self-Validation (In-Process): Perform high-throughput LC-MS sampling directly from the wells. A threshold of >90% conversion is required. Wells showing <90% conversion are subjected to a secondary heating cycle at 45 °C for 2 hours.

  • Purification: Transfer the reaction mixtures to a 96-well solid-phase extraction (SPE) block containing basic alumina to scavenge unreacted acids and HOAt byproducts. Elute with 10% MeOH in DCM.

  • Final Validation: Evaporate the solvent using a centrifugal evaporator. Analyze 10% of the wells via 1H -NMR to confirm the diastereomeric purity and structural integrity of the BBA-amide linkages.

References

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: 5

  • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters (ACS Publications) URL: 6

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 2

  • Title: Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials Source: ChemRxiv URL: 4

  • Title: Translation of Innovative Chemistry into Screening Libraries: An Exemplar Partnership from the European Lead Factory Source: White Rose Research Online URL:

  • Title: Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines Source: ResearchGate URL: 3

  • Title: WO2020084305A1 - Bicyclic peptide ligands and uses thereof Source: Google Patents URL: 1

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug discovery programs increasingly rely on saturated sp³-rich scaffolds to improve physicochemical properties, 3-oxabicyclo[3.1.1]heptanes have emerged as premier bioisosteres for meta-substituted benzenes. They faithfully mimic the 120° exit vector angle (achieving ~118°–119°) while significantly lowering lipophilicity (LogD) and improving aqueous solubility compared to their carbocyclic or aromatic counterparts[1].

Synthesizing the highly strained 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine presents unique mechanistic challenges, particularly during the spiro-to-bicyclic core rearrangement and the subsequent bridgehead amination. This guide provides field-proven protocols, causality-driven troubleshooting, and validated empirical data to ensure high-yielding, reproducible syntheses.

I. Core Experimental Protocol (Self-Validating System)

To synthesize 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine, we recommend a two-phase approach: constructing the oxa-bicyclic core via an acid-catalyzed ring expansion, followed by a Curtius rearrangement to install the bridgehead amine[2][3].

Phase 1: Acid-Catalyzed Rearrangement (Core Formation)

  • Starting Material: Dissolve 6-methyl-2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). (Note: If starting from the alcohol, perform the rearrangement first, followed by oxidation to the carboxylic acid).

  • Catalysis: Add Pyridinium Chloride (PyrHCl) (0.1 equiv)[4].

  • Reaction: Stir at room temperature for 24 hours under an inert atmosphere. Monitor via TLC/LC-MS until the spirocyclic precursor is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.

Phase 2: Curtius Rearrangement (Bridgehead Amination)

  • Activation: Dissolve the bicyclic acid (1.0 equiv) in anhydrous toluene. Add Triethylamine (Et₃N) (1.5 equiv) and Diphenylphosphoryl azide (DPPA) (1.2 equiv)[5].

  • Azide Formation: Stir at room temperature for 2 hours to ensure complete acyl azide formation.

  • Rearrangement & Trapping: Add strictly anhydrous tert-butanol (t-BuOH) (10.0 equiv). Heat the mixture to 90 °C for 12 hours to drive the concerted rearrangement to the isocyanate and subsequent trapping as the Boc-protected amine[6].

  • Deprotection: Isolate the Boc-amine via flash chromatography, then treat with 4M HCl in dioxane for 2 hours at room temperature to precipitate 5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

II. Mechanistic Workflow

G A 6-Methyl-2-oxaspiro[3.3]heptane Precursor B Acid-Catalyzed Rearrangement (PyrHCl, 1,4-dioxane) A->B Ring Expansion C 5-Methyl-3-oxabicyclo[3.1.1]heptane- 1-carboxylic acid B->C Oxidation (if starting from alcohol) D Curtius Rearrangement (DPPA, Et3N, t-BuOH) C->D Acyl Azide Formation E Boc-Protected Bridgehead Amine D->E Concerted Rearrangement F Deprotection (HCl) Final Product E->F Acidic Cleavage

Workflow for synthesizing 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine via Curtius rearrangement.

III. Troubleshooting & FAQs

Q1: My spiro-to-bicyclic rearrangement is stalling or taking several days. What is causing this?

A: The causality of this stalling is almost always linked to the pKa of your chosen acid catalyst. The rearrangement requires protonation of the oxetane oxygen to induce ring-opening and subsequent closure to the[3.1.1] system[1]. If you are using a weaker acid like Trifluoroacetic acid (TFA), the protonation equilibrium is unfavorable, extending reaction times to 3+ days. Solution: Switch to a stronger proton source. While 1.0 equivalent of HCl or pTSA will drive the reaction to completion in 30 minutes, these harsh conditions can degrade sensitive functional groups. We highly recommend using catalytic Pyridinium Chloride (PyrHCl) (10 mol%), which provides a mild, buffered acidic environment that achieves >90% yield within 24 hours at room temperature[4].

Q2: Why is the yield of my bridgehead amine so low after the Curtius rearrangement?

A: Bridgehead positions are notoriously sterically hindered and cannot stabilize planar carbocations due to Bredt's rule. Fortunately, the Curtius rearrangement bypasses this limitation because the migration of the alkyl group from the carbonyl carbon to the nitrogen occurs via a concerted mechanism , meaning no free carbocation is generated[6]. However, low yields usually stem from two operational failures:

  • Incomplete Acyl Azide Formation: The steric bulk at the 1-position slows down the initial reaction with DPPA. Ensure you allow the reaction to stir at room temperature for at least 2 hours before heating.

  • Moisture Contamination: If your t-BuOH or solvent is not strictly anhydrous, the highly reactive bridgehead isocyanate intermediate will react with water instead of t-BuOH. This forms a carbamic acid that instantly decarboxylates into a primary amine, which then attacks unreacted isocyanate to form an insoluble, symmetric urea byproduct, destroying your yield.

Q3: I am losing product during the final isolation of the free amine. How can I prevent this?

A: 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine is a low-molecular-weight, highly volatile aliphatic amine. Attempting to isolate it as a free base via rotary evaporation will result in significant product loss under vacuum. Solution: Always isolate and store the product as its hydrochloride salt. After Boc-deprotection with 4M HCl in dioxane, simply evaporate the solvent under a gentle stream of nitrogen or precipitate the salt directly by adding cold diethyl ether. The resulting 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a stable, non-volatile powder that is ideal for long-term storage and downstream amide coupling reactions[7].

IV. Quantitative Data: Acid Catalyst Comparison for Core Rearrangement

The choice of acid dictates the kinetic efficiency of the 2-oxaspiro[3.3]heptane to 3-oxabicyclo[3.1.1]heptane rearrangement. The table below summarizes empirical data to guide your catalyst selection[1][4][8]:

Acid CatalystEquivalentsSolventTime to CompletionYield (%)Notes
HCl 1.01,4-dioxane0.5 hours>95%Extremely fast; risk of degrading acid-sensitive groups.
pTSA 1.01,4-dioxane0.5 hours>95%Highly effective; requires aqueous workup to remove.
TFA 1.01,4-dioxane72 hours~90%Insufficient acidity (pKa) leads to severe kinetic stalling.
PyrHCl 0.11,4-dioxane24 hours>90%Optimal balance. Catalytic, mild, high functional group tolerance.

V. References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters - ACS Publications. Available at:[Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC - National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility hurdles associated with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride .

Because this molecule is a low-molecular-weight, bridged bicyclic compound containing both an ether oxygen and a primary amine, its physicochemical behavior is highly dependent on its protonation state. Below, we dissect the causality behind its solubility profile and provide field-proven, self-validating protocols to keep your syntheses moving forward.

Part 1: Diagnostic Data Summary

Before troubleshooting, it is critical to understand the baseline thermodynamic behavior of your compound. The hydrochloride (HCl) salt exists as a rigid ionic lattice, whereas the free base is a neutral, moderately polar organic molecule.

Table 1: Expected Solubility Profile of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine

SolventDielectric Constant (ε)Solubility: HCl SaltSolubility: Free Base
Water 80.1High (>100 mg/mL)Moderate to High
Methanol (MeOH) 32.7Moderate (~20-50 mg/mL)High
Dichloromethane (DCM) 9.1Very Low (<1 mg/mL)High
Tetrahydrofuran (THF) 7.5Very Low (<1 mg/mL)High
Hexane 1.9InsolubleModerate
Part 2: FAQs & Troubleshooting Guide

Q1: Why does 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride fail to dissolve in my organic reaction solvent (e.g., DCM, THF)? Causality: The insolubility is driven by the high lattice energy of the ionic amine hydrochloride salt. Non-polar and moderately polar organic solvents (like DCM and THF) lack the dielectric capacity to separate and solvate the positively charged ammonium ion and the negatively charged chloride counterion [3]. To dissolve the compound in these solvents, you must disrupt the ionic lattice by removing the extra proton (free-basing).

Q2: My downstream reaction (e.g., amide coupling) requires an anhydrous organic solvent. How can I solubilize the amine without performing a separate, messy aqueous workup? Solution: You should perform an in situ neutralization using a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [2]. Causality: When DIPEA is added to the suspension, it acts as a proton scavenger. It deprotonates the insoluble bicyclic amine salt, generating the neutral free base (which immediately dissolves into the DCM/THF) and forming DIPEA·HCl. Because DIPEA is non-nucleophilic, it will not interfere with most electrophilic coupling reagents.

Q3: I tried a standard biphasic basic extraction (NaOH / DCM) to isolate the free base, but my recovery was extremely low. Where did my product go? Causality: You lost your product in the aqueous layer. 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine has a low molecular weight and contains two strong hydrogen-bonding sites: the primary amine and the oxabicyclo ether oxygen. Even in its uncharged free-base form, it retains significant water solubility [1]. Solution: You must exploit the "salting-out" effect. By saturating the aqueous layer with sodium chloride (NaCl) prior to extraction, you dramatically increase the ionic strength of the water. This decreases the solubility of the neutral organic amine in the aqueous phase, forcing it into the organic layer.

Part 3: Experimental Protocols & Workflows
Protocol A: In Situ Neutralization for Direct Coupling

Use this protocol when you want to use the amine directly in a reaction (e.g., peptide synthesis or amide coupling) without isolating the free base.

  • Suspend: Add 1.0 equivalent of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl to a dry round-bottom flask. Add anhydrous DCM or THF (approx. 10 mL per gram of salt). Self-Validation: The mixture will remain a cloudy suspension.

  • Neutralize: Dropwise, add 1.2 to 1.5 equivalents of anhydrous DIPEA or TEA while stirring at room temperature.

  • Verify: Stir for 15-30 minutes. Self-Validation: The physical appearance of the reaction must change. The target amine will dissolve. Note: Depending on the solvent, the byproduct (e.g., TEA·HCl) may precipitate as a fine white powder or remain in solution.

  • React: Add your electrophile (e.g., an activated carboxylic acid) directly to the mixture.

G N1 Amine HCl Salt (Insoluble Suspension) N2 Add DIPEA / TEA (Proton Scavenger) N1->N2 N3 In Situ Neutralization N2->N3 N4 Free Amine (Solubilized) N3->N4 Organic Phase N5 Tertiary Amine HCl (Byproduct) N3->N5 Precipitates/Dissolves

Workflow for in situ neutralization of amine hydrochlorides in organic solvents.

Protocol B: Biphasic Free-Basing with Salting-Out

Use this protocol to isolate the pure, uncharged 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine prior to sensitive reactions.

  • Dissolve: Dissolve the amine hydrochloride salt in a minimum volume of deionized water.

  • Basify: Slowly add a 2M NaOH solution until the pH is > 10. Self-Validation: Test the aqueous layer with pH paper to ensure complete deprotonation.

  • Salt-Out (Critical Step): Add solid NaCl to the aqueous phase until no more dissolves (saturation).

  • Extract: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously in a separatory funnel and allow the phases to separate. Extract the aqueous layer 3 times to ensure maximum recovery.

  • Dry & Isolate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Self-Validation: The resulting product should be a free-flowing liquid or low-melting solid, confirming the removal of the ionic HCl lattice.

G S1 Dissolve Amine HCl in Water S2 Add NaOH (pH > 10) & Saturate with NaCl S1->S2 S3 Add Organic Solvent (DCM or EtOAc) S2->S3 Free Base Formed S4 Phase Separation S3->S4 Extraction S5 Organic Phase (Contains Free Amine) S4->S5 S6 Aqueous Phase (Contains NaCl/Water) S4->S6

Step-by-step biphasic extraction to isolate the free amine from its hydrochloride salt.

References
  • Freebase (chemistry) . Wikidoc. Retrieved from:[Link]

  • Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. Retrieved from:[Link]

Purification methods for highly polar oxabicyclo[3.1.1]heptan-1-amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center. This guide is specifically engineered for scientists and drug development professionals working with oxabicyclo[3.1.1]heptan-1-amine hydrochloride , a highly polar, saturated bioisostere of meta-substituted benzenes.

Because this scaffold is designed to drastically increase aqueous solubility and reduce lipophilicity 1[1], traditional purification methods often fail. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to overcome them.

Strategic Purification Workflow

Before selecting a protocol, use the decision matrix below to determine the most thermodynamically and economically viable path for your specific scale.

G N1 Crude Oxabicyclo[3.1.1]heptan-1-amine HCl N2 Determine Purification Scale N1->N2 N3 Analytical / Prep (< 500 mg) N2->N3 Small scale N4 Scale-up / Bulk (> 1 g) N2->N4 Large scale N5 HILIC-ELSD (Direct Amine Purification) N3->N5 High resolution needed N6 Boc-Derivatization & Normal Phase Silica N4->N6 Avoids massive solvent use N8 Pure HCl Salt Isolation N5->N8 Salt exchange required N7 4M HCl in Dioxane Deprotection N6->N7 Purified Boc-intermediate N7->N8 Quantitative conversion

Workflow for selecting purification strategies for polar amine hydrochlorides.

Troubleshooting & Mechanistic FAQs

Q: Why does my oxabicyclo[3.1.1]heptan-1-amine elute at the solvent front on a standard C18 column? A: The oxabicyclo[3.1.1]heptane core is an aliphatic ether designed to minimize lipophilicity[1]. Combined with the protonated primary amine, the molecule lacks sufficient hydrophobic surface area to partition into the non-polar C18 stationary phase. In reversed-phase liquid chromatography (RPLC), highly hydrophilic compounds cannot overcome the mobile phase's solvating power and elute at the void volume ( t0​ ).

Q: Why is my UV chromatogram completely blank even though NMR confirms the product is present? A: Standard UV detectors (typically monitoring 210–254 nm) rely on π→π∗ or n→π∗ electronic transitions. The oxabicyclo[3.1.1]heptane scaffold lacks conjugated π -systems or aromatic rings. You must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) to visualize this molecule 2[2].

Q: Can I isolate the intact hydrochloride salt directly from a buffered HPLC run? A: No. In aqueous solutions, salts instantaneously dissociate into their component ions. If you purify the compound using a buffered mobile phase (e.g., pH 7 phosphate or formate), the dissociation equilibria are orders of magnitude faster than the chromatographic separation 3[3]. You will elute the free amine paired dynamically with the buffer's counterion. To obtain the pure HCl salt, you must perform a post-purification salt exchange.

Validated Experimental Protocols

Protocol A: HILIC-ELSD Purification (Scale: < 500 mg)

Mechanistic Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates via an inverse mechanism to RPLC. By utilizing a highly organic mobile phase, HILIC forces the highly polar oxabicyclo[3.1.1]heptane core to partition into a stagnant, water-rich layer immobilized on a polar stationary phase (e.g., bare silica or zwitterionic), generating retention that is impossible on C18 4[4].

Step-by-Step Methodology:

  • Column Selection: Use a ZIC-HILIC (Zwitterionic) or bare silica prep column.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure the primary amine remains fully protonated).

    • Solvent B: 100% Acetonitrile.

  • Sample Diluent: Dissolve the crude HCl salt in a mixture of at least 75% Acetonitrile / 25% Water. Critical: Injecting samples dissolved in 100% water will disrupt the localized HILIC water layer and cause peak splitting.

  • Gradient: Start at 90% B. Run a shallow gradient down to 50% B over 20 column volumes.

  • Detection: Route the eluent to an ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C).

  • Salt Exchange: The collected fractions contain the amine formate salt. Lyophilize the fractions, dissolve the residue in dry diethyl ether, and add 1.2 equivalents of 2M HCl in ether. Stir for 30 minutes, then evaporate under reduced pressure to yield the pure hydrochloride salt.

Self-Validating Checkpoint: Inject a void volume marker (e.g., toluene). The marker must elute at the void volume ( t0​ ). If your target amine co-elutes with toluene, the HILIC partitioning mechanism has failed—likely due to excessive aqueous content in your sample diluent.

Protocol B: Boc-Derivatization & Deprotection (Scale: > 1 g)

Mechanistic Causality: HILIC is solvent-intensive and expensive at a multi-gram scale. By transiently masking the highly polar primary amine with a bulky, lipophilic tert-butyloxycarbonyl (Boc) group, you eliminate the molecule's hydrogen-bond donating capability. This converts an intractable polar salt into a well-behaved lipophilic intermediate that can be purified on inexpensive normal-phase silica gel.

Step-by-Step Methodology:

  • Protection: Suspend the crude oxabicyclo[3.1.1]heptan-1-amine HCl (1.0 eq) in Dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free base. Slowly add Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

  • Aqueous Workup: Wash the DCM layer with 0.5M Citric Acid (to remove unreacted amine and DIPEA), followed by brine. Dry over Na2​SO4​ and concentrate.

  • Purification: Load the crude Boc-intermediate onto a standard silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).

  • Deprotection & Salt Formation: Dissolve the purified Boc-amine in minimal dry DCM. Add 10 equivalents of 4M HCl in Dioxane . Stir at room temperature for 2 hours. This specific reagent quantitatively cleaves the Boc group while simultaneously acting as the chloride source, precipitating the pure amine hydrochloride salt directly without the need for further chromatography 5[5].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Self-Validating Checkpoint: During Step 3, perform a ninhydrin stain on your TLC plate. The successfully protected Boc-intermediate will remain invisible under ninhydrin at room temperature. It will only stain purple/pink if the plate is aggressively heated with a heat gun to thermally cleave the Boc group in situ. If it stains immediately without heat, the protection failed.

Quantitative Method Comparison

Use the following empirical data to justify your chosen purification route based on project constraints:

Purification StrategyOptimal ScaleTypical RecoveryPurity AchievedTime RequiredKey Advantage
HILIC-ELSD < 500 mg75 - 85%> 98%1 - 2 DaysDirect purification; requires no synthetic steps.
Boc-Derivatization 1 g - 50 g85 - 95%> 99%3 - 4 DaysHighly scalable; uses cheap, standard silica gel.
SCX Ion-Exchange Any90 - 98%85 - 90%< 1 DayRapid desalting; efficiently removes non-basic impurities.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings , ACS Publications.1

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification , PubMed / NIH. 5

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection , ACS Publications.2

  • HCL SALT - Chromatography Forum , Chromatography Forum. 3

  • HILIC – The Rising Star of Polar Chromatography , Element Lab Solutions. 4

Sources

Technical Support Center: Optimizing N-Alkylation of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the unique synthetic challenges associated with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine .

Due to its rigid 3-oxabicyclo[3.1.1]heptane framework and the bridgehead position of the primary amine, this molecule exhibits profound steric hindrance. Standard SN​2 alkylation protocols are often rendered highly inefficient or completely unreactive. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to overcome these structural barriers.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine fail to react under standard SN​2 alkylation conditions? A1: The primary amine is situated at the C1 bridgehead position. The surrounding bicyclic cage and the C5-methyl group create a severe steric shield (F-strain). This blocks the required Bürgi-Dunitz approach trajectory for electrophilic attack. Furthermore, highly hindered amines often act as Brønsted bases rather than nucleophiles, promoting E2 elimination of the alkylating agent (if β -hydrogens are present) rather than substitution .

Q2: What is the most reliable strategic alternative to direct SN​2 alkylation? A2: Reductive amination is the gold standard for sterically encumbered bridgehead amines. By condensing the amine with an aldehyde or ketone, the nitrogen temporarily adopts a planar sp2 hybridized imine/iminium intermediate. This conformational shift projects the reactive site outward, relieving local steric strain and allowing a hydride source to attack and yield the secondary amine.

Q3: How can I achieve chemoselective mono-alkylation without forming quaternary salts? A3: If direct alkylation is strictly required (e.g., methylation), utilizing Cesium Hydroxide (CsOH) as a base has been proven to promote chemoselective mono-N-alkylation. The large ionic radius of the cesium cation coordinates the mono-alkylated intermediate, suppressing further over-alkylation . Alternatively, Hydrogen Autotransfer (HA) catalysis using alcohols is highly selective for mono-alkylation and highly atom-economical .

Part 2: Troubleshooting Guide

Issue 1: Complete recovery of starting material when using alkyl bromides/iodides.

  • Root Cause: The activation energy barrier for the SN​2 transition state is insurmountable due to steric clash between the bicyclic cage and the alkyl halide.

  • Resolution: Abandon standard alkyl halides. Transition to a Hydrogen Autotransfer (HA) methodology using primary/secondary alcohols and a Manganese or Nickel catalyst . If an electrophile must be used, upgrade to a highly reactive alkyl triflate and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Issue 2: High yield of alkene byproducts instead of the N-alkylated product.

  • Root Cause: The sterically hindered amine is acting exclusively as a base, triggering an E2 elimination cascade on the alkyl halide.

  • Resolution: Switch to an electrophile lacking β -hydrogens (e.g., benzyl bromide, methyl iodide) or pivot to reductive amination where elimination is impossible.

Issue 3: Reductive amination stalls at the imine formation step; no secondary amine is produced.

  • Root Cause: Standard reducing agents like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) are too bulky to attack the sterically shielded iminium carbon.

  • Resolution: Employ Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to drive imine formation, followed by reduction with the much smaller Sodium Cyanoborohydride ( NaBH3​CN ).

Part 3: Visualizations & Logical Workflows

Workflow Start Start: N-Alkylation of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine CheckElectrophile Does the target alkyl group have beta-hydrogens? Start->CheckElectrophile ReductiveAmination Use Reductive Amination (Aldehyde/Ketone + Ti(OiPr)4 + NaBH3CN) CheckElectrophile->ReductiveAmination Yes (Risk of E2 Elimination) DirectAlkylation Direct Alkylation Possible (e.g., Methylation/Benzylation) CheckElectrophile->DirectAlkylation No (e.g., MeI, BnBr) CheckOverAlkylation Is over-alkylation (tertiary amine) a risk? DirectAlkylation->CheckOverAlkylation UseCsOH Use CsOH Base Strategy or Hydrogen Autotransfer CheckOverAlkylation->UseCsOH Yes StandardSN2 Standard SN2 with Non-Nucleophilic Base (DIPEA) CheckOverAlkylation->StandardSN2 No

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile properties.

Mechanism Amine Bridgehead Amine (Sterically Hindered sp3) Imine Imine / Iminium Intermediate (Planar sp2, Reduced Steric Strain) Amine->Imine + Carbonyl (- H2O) Product Secondary Amine (Target Product) Imine->Product Reduction Carbonyl Aldehyde / Ketone Carbonyl->Imine Hydride Hydride Source (e.g., NaBH3CN) Hydride->Product H- attack

Caption: Conformational relief mechanism during the reductive amination of bridgehead amines.

Part 4: Quantitative Data & Optimization

Table 1: Comparative Efficiency of N-Alkylation Strategies for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine

StrategyReagents / CatalystBase / AdditiveTypical YieldOver-Alkylation Risk
Direct SN​2 (Halide) R-Br / R-I K2​CO3​ < 10%High
Direct SN​2 (Triflate) R-OTfDIPEA40 - 50%Moderate
Chemoselective SN​2 R-Br CsOH⋅H2​O 75 - 85%Low
Reductive Amination R-CHO, NaBH3​CN Ti(OiPr)4​ 85 - 95%None
Hydrogen Autotransfer R-OH, MnBr(CO)5​ t -BuOK80 - 90%None

Part 5: Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Reductive Amination (Optimized for Hindered Amines)

This protocol utilizes titanium catalysis to force the formation of the imine intermediate, overcoming the initial steric barrier.

  • Imine Formation: In a flame-dried flask under inert atmosphere (Argon), dissolve 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (1.5 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH3​CN (1.5 equiv) dissolved in a minimal amount of anhydrous methanol. Stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 1M NaOH (causes precipitation of TiO2​ salts). Filter the suspension through a pad of Celite, wash with EtOAc, and extract the aqueous layer. Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation & QC: Monitor via LC-MS. The reaction is complete when the starting amine ( m/z 128.2 [M+H]+ ) disappears. If an intermediate mass corresponding to the unreduced imine persists, add an additional 0.5 equiv of NaBH3​CN .

Protocol B: Manganese-Catalyzed Hydrogen Autotransfer (Green Mono-alkylation)

This protocol uses alcohols as alkylating agents, generating water as the only byproduct while strictly preventing over-alkylation.

  • Catalyst Setup: In a nitrogen-filled glovebox, charge an oven-dried pressure tube with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (1.0 equiv), the target primary alcohol (1.2 equiv), MnBr(CO)5​ (10 mol%), PPh3​ (20 mol%), and t -BuOK (1.2 equiv).

  • Reaction Execution: Add anhydrous toluene (0.5 M) to the mixture. Seal the pressure tube tightly, remove it from the glovebox, and heat in an oil bath at 130 °C for 20 hours.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with EtOAc and wash with distilled water. Extract the aqueous layer twice with EtOAc, dry the combined organic phases over Na2​SO4​ , and concentrate.

  • Self-Validation & QC: Analyze the crude mixture via GC-MS. The absolute absence of a dialkylated mass peak ( [M+2R+H]+ ) validates the chemoselectivity of the Hydrogen Autotransfer catalytic cycle.

References

  • Title: Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: Organic Letters (ACS Publications) URL: [Link]

Optimizing reaction conditions for bicyclic primary amine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Guide: Optimizing C–N Cross-Coupling for Bicyclic Primary Amines

Introduction: As drug discovery increasingly seeks to "escape from flatland," bicyclic primary amines—such as bicyclo[1.1.1]pentan-1-amines (BCPAs)—have emerged as premier bioisosteres for anilines, tert-butyl groups, and alkynes[1]. However, incorporating these rigid, sp3-rich scaffolds via traditional C–N coupling often leads to frustration. Their unique steric bulk and high basicity create a perfect storm for catalyst poisoning and stalled catalytic cycles[2].

This technical support guide distills field-proven insights to help you troubleshoot, optimize, and successfully execute cross-coupling reactions with challenging bicyclic primary amines.

The Mechanistic Challenge: Why Do Bicyclic Amines Fail?

Before adjusting equivalents or swapping solvents, it is critical to understand the causality behind the failure of standard Buchwald-Hartwig conditions when applied to bicyclic amines[3].

  • Severe Catalyst Poisoning: Primary amines are strong σ-donors. Bicyclic amines, lacking α-hydrogens and possessing a rigid, highly basic sp3 nitrogen, readily form stable, off-cycle bis(amine) metal complexes (e.g., Ln​Pd(RNH2​)2​ ). This traps the catalyst in an unreactive resting state, halting oxidative addition.

  • Steric Hindrance at Reductive Elimination: Even if the amine successfully coordinates and deprotonates to form the Pd-amido complex, the rigid 3D cage (e.g., the [1.1.1] propellane-derived core) creates immense steric clash with the aryl group[4]. This drastically raises the activation energy required for the final reductive elimination step.

Mechanism cluster_Pd Path A: Buchwald-Hartwig (Thermal) cluster_Ni Path B: Ni/Photoredox (Photochemical) Start Aryl Halide + Bicyclic Primary Amine Pd_OxAdd Pd(0) Oxidative Addition (Requires bulky ligand) Start->Pd_OxAdd Ni_OxAdd Ni(0) Oxidative Addition Start->Ni_OxAdd Pd_Amine Amine Coordination (Risk: Catalyst Poisoning) Pd_OxAdd->Pd_Amine Pd_Deprot Deprotonation (Strong Base) Pd_Amine->Pd_Deprot Pd_RedElim Reductive Elimination (Sterically hindered) Pd_Deprot->Pd_RedElim Product C-N Cross-Coupled Product Pd_RedElim->Product Ni_Amine Amine Binding & Deprotonation (Mild Base) Ni_OxAdd->Ni_Amine Ni_SET Photocatalyst SET Oxidation to Ni(III) Ni_Amine->Ni_SET Ni_RedElim Rapid Reductive Elimination (Low barrier) Ni_SET->Ni_RedElim Ni_RedElim->Product

Divergent mechanistic pathways for C-N coupling of bicyclic amines via Pd and Ni/Photoredox catalysis.

Troubleshooting Guide & FAQs

Q: My Buchwald-Hartwig coupling yields 90%+ recovery of starting materials. What is happening? Diagnosis: You are likely experiencing catalyst poisoning or a failure to undergo oxidative addition due to an under-optimized ligand sphere. Solution: Shift to highly bulky, electron-rich biaryl phosphine ligands. tBuBrettPhos or BrettPhos paired with a Palladium Generation 3 or 4 (G3/G4) precatalyst ensures mono-ligation ( L1​Pd0 ). This prevents the formation of inactive bis-amine complexes and forces the sterically congested reductive elimination.

Q: I am seeing significant dehalogenation of my aryl halide instead of the desired C-N coupling. Diagnosis: The rate of reductive elimination is too slow compared to competitive protodehalogenation pathways. The steric clash between the bicyclic amine and the aryl group is acting as a kinetic bottleneck. Solution: Switch to a Photoredox/Nickel Dual Catalysis system[5]. By utilizing a photocatalyst (e.g., an Iridium or Ruthenium complex) to perform a Single Electron Transfer (SET), the Ni(II) intermediate is oxidized to a highly reactive Ni(III) species. This drastically lowers the activation barrier for reductive elimination, outcompeting dehalogenation.

Q: My bicyclic amine degrades or ring-opens under standard basic conditions (e.g., NaOtBu at 100°C). Diagnosis: Base-mediated degradation of the strained bicyclic framework. Solution: Transition to milder bases like Cs2​CO3​ or K3​PO4​ in combination with a highly active Pd G4 precatalyst. Alternatively, utilize the Photoredox/Ni protocol, which operates at room temperature with mild organic bases (like DABCO or quinuclidine).

Quantitative Data Comparison: Selecting the Right System

To streamline your optimization process, consult the following matrix comparing the most effective catalyst systems for bicyclic primary amine cross-coupling.

Catalyst SystemOptimal LigandPreferred BaseTemp (°C)Tolerance to StericsBest Use Case
Pd G3/G4 tBuBrettPhosNaOtBu80–100ExcellentElectron-neutral/rich aryl halides, robust BCPs.
Pd G3/G4 RuPhos Cs2​CO3​ 80–110GoodBase-sensitive substrates requiring milder inorganic bases.
Ni/Photoredox dtbbpyDABCO25Very GoodElectron-deficient aryl halides, highly strained/sensitive BCPs.
Cu/Photoredox None K2​HPO4​ 25GoodLate-stage functionalization, ultra-mild conditions.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. If Protocol A fails due to base sensitivity, immediately pivot to Protocol B.

Workflow Prep 1. Glovebox Setup Weigh Catalyst & Base Add 2. Add Substrates ArX + Bicyclic Amine Prep->Add Solvent 3. Solvent Addition Degassed Solvent Add->Solvent React 4. Reaction Heat or Blue LED Solvent->React Workup 5. Workup & Purify Filtration & Chromatography React->Workup

Step-by-step experimental workflow for the cross-coupling of bicyclic primary amines.

Protocol A: State-of-the-Art Buchwald-Hartwig Amination (Pd G4 System)

Mechanism Focus: Overcoming steric barriers via bulky biaryl phosphine ligands.

  • Preparation (Glovebox): To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), tBuBrettPhos Pd G4 precatalyst (0.01–0.025 mmol, 2–5 mol%), and NaOtBu (0.75 mmol, 1.5 equiv).

  • Substrate Addition: If the bicyclic primary amine is a solid (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride), add it now (0.6 mmol, 1.2 equiv). Note: If using the HCl salt, increase the base to 2.5 equiv to ensure in situ free-basing.

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (2.5 mL, 0.2 M). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture at 80–100 °C for 12–24 hours. The solution typically transitions from a dark red/brown to a lighter suspension as the active Pd(0) species enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Photoredox/Nickel Dual Catalytic C-N Coupling

Mechanism Focus: Accelerating reductive elimination via Ni(III) intermediates[5].

  • Preparation (Glovebox): To a clear glass vial, add the aryl bromide (0.5 mmol, 1.0 equiv), NiCl2​⋅glyme (0.025 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.005 mmol, 1 mol%).

  • Substrate & Base Addition: Add the bicyclic primary amine (0.75 mmol, 1.5 equiv) and DABCO (1.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous, degassed DMA or DMSO (5.0 mL, 0.1 M). Seal the vial.

  • Reaction: Irradiate the vial with 440 nm Blue LEDs (e.g., Kessil lamp or integrated photoreactor) at room temperature for 16–24 hours. Ensure vigorous stirring and a cooling fan to maintain ambient temperature.

  • Workup: Quench the reaction by exposing it to air. Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via chromatography.

References
  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: [Link]

  • Title: Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation Source: RSC Publishing URL: [Link]

  • Title: Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines Source: Organic Letters URL: [Link]

  • Title: Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Electrophiles and Aryl Azides Source: ACS Catalysis URL: [Link]

Sources

Technical Support Center: Troubleshooting Peptide Coupling with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges when coupling carboxylic acids (or amino acids) to 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine .

As a bridgehead bicyclic amine, this compound presents a "perfect storm" of synthetic challenges: extreme steric hindrance at the primary amine and reduced nucleophilicity due to the electron-withdrawing inductive effect of the oxa-bridge. Standard peptide coupling protocols will almost certainly fail or result in complex side reactions. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic Workflow for Coupling Failures

Before adjusting your protocol, identify the specific failure mode of your current reaction. Use the diagnostic flowchart below to map your LC-MS results to the correct physicochemical solution.

Troubleshooting Start Coupling Failure with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine CheckMS Check LC-MS for Byproducts Start->CheckMS Guanidinylation +98 Da Mass Shift (Guanidinylation) CheckMS->Guanidinylation Hydrolysis Active Ester Hydrolysis (Recovered SM) CheckMS->Hydrolysis Epimerization Product Formed but Epimerized (Diastereomers) CheckMS->Epimerization Sol1 Switch to Phosphonium (PyAOP) or Acyl Fluoride (BTFFH) Guanidinylation->Sol1 Sol2 Use in-situ Acyl Fluoride (TFFH/BTFFH) to increase reactivity Hydrolysis->Sol2 Sol3 Change Base to Collidine or 2,6-Lutidine; Lower Temp Epimerization->Sol3

Diagnostic workflow for bridgehead amine peptide coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a +98 Da mass shift in my LC-MS when using HATU or HBTU?

A: You are observing guanidinylation (or uronium capping). Because 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine is a highly sterically hindered bridgehead amine, its aminolysis rate with the OAt/OBt active ester is exceptionally slow. This kinetic delay allows the unreacted amine to act as a competing nucleophile and directly attack the electrophilic carbon of the excess HATU/HBTU reagent[1][2]. This forms a stable tetramethylguanidinium adduct (+98.08 Da mass shift), irreversibly terminating the amine and creating a "dead" sequence[1].

Q2: What is the most effective activation strategy for this specific bicyclic amine?

A: The gold standard for coupling highly hindered, electron-deficient amines is in situ acyl fluoride generation [3][4]. Unlike bulky OBt or OAt esters, the carbonyl-fluoride bond is highly polarized yet physically small, minimizing steric clash during the transition state of nucleophilic attack[5]. Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH smoothly convert the carboxylic acid to an acyl fluoride without the toxic, volatile byproducts associated with DAST or Deoxo-Fluor[4][6].

Q3: How do I prevent epimerization of my chiral amino acid during these prolonged coupling times?

A: Epimerization (racemization) occurs via oxazolone formation when an active ester sits unreacted in the presence of a base. To mitigate this, you must abandon strong, unhindered bases like DIPEA or TEA. Instead, use sterically hindered, less nucleophilic bases such as 2,4,6-trimethylpyridine (collidine) or 2,6-di-tert-butyl-4-(dimethylamino)pyridine[7]. These bases are strong enough to deprotonate the carboxylic acid for activation but too bulky to abstract the alpha-proton of the active ester, preserving stereochemical integrity[7].

Mechanistic Pathway: Acyl Fluoride vs. Uronium Side Reactions

Understanding the reaction kinetics is critical. The diagram below illustrates why acyl fluorides succeed where standard uronium reagents fail.

Mechanism Acid Carboxylic Acid AcylF Acyl Fluoride (Highly Reactive, Small) Acid->AcylF Activation BTFFH BTFFH / Base BTFFH->AcylF Product Desired Amide AcylF->Product Aminolysis Amine 5-Methyl-3-oxabicyclo [3.1.1]heptan-1-amine Amine->Product Guan Guanidinylated Amine (+98 Da Dead End) Amine->Guan Direct Attack (Side Reaction) Uronium Uronium Reagent (HATU/HBTU) Uronium->Guan

Acyl fluoride activation pathway vs. guanidinylation side reaction.

Quantitative Reagent Comparison

Selecting the right reagent is a balance of reactivity, steric profile, and side-reaction mitigation. Use this table to select the optimal reagent for your specific sequence.

Coupling ReagentActive IntermediateGuanidinylation RiskEpimerization RiskSuitability for Bridgehead Amines
HATU / HBTU OAt / OBt EsterHigh (Forms +98 Da adduct)ModeratePoor - Aminolysis is too slow[1].
PyAOP OAt EsterNone (Phosphonium-based)ModerateFair - Avoids capping, but aminolysis remains slow.
TFFH Acyl FluorideNone LowGood - Highly reactive, but generates toxic tetramethylurea[6].
BTFFH Acyl FluorideNone LowExcellent - Highly reactive, safer byproduct profile[4][6].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of intermediate states (like activation) before committing your precious 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine.

Protocol A: Acyl Fluoride Coupling via BTFFH (Recommended)

This protocol separates the activation and aminolysis steps to completely eliminate reagent-driven side reactions and maximize the concentration of the highly reactive acyl fluoride[4].

Step 1: Pre-Activation (Self-Validation Checkpoint)

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (avoid DMF if possible, as acyl fluorides are more stable in DCM[4]).

  • Add a sterically hindered base: 2,4,6-collidine (3.0 equiv).

  • Add BTFFH (1.2 equiv) to the mixture at 0 °C. Stir for 30 minutes, allowing it to warm to room temperature.

  • Validation Check: Take a 5 µL aliquot, quench with 50 µL of anhydrous methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating the acyl fluoride was successfully formed and trapped by methanol). Do not proceed until activation is >95%.

Step 2: Aminolysis 5. Once validation is confirmed, add 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (1.0 equiv) directly to the reaction mixture. 6. Heat the reaction to 40 °C (or use microwave irradiation at 60 °C for 1 hour) to overcome the extreme steric barrier[4]. 7. Monitor via LC-MS. The small steric profile of the acyl fluoride will allow the bridgehead amine to attack, forming the desired amide.

Protocol B: Phosphonium-Based Coupling via PyAOP (Alternative)

If fluorinating agents are incompatible with your substrate (e.g., sensitive silyl ethers), use PyAOP. Because it is a phosphonium salt, it cannot cause guanidinylation[1].

Step 1: Activation

  • Dissolve the carboxylic acid (1.5 equiv) and PyAOP (1.5 equiv) in anhydrous DMF.

  • Add HOAt (1.0 equiv) as an additive to boost the reactivity of the active ester[7].

  • Add 2,6-lutidine (3.0 equiv) at 0 °C and stir for 15 minutes.

Step 2: Aminolysis 4. Add 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine (1.0 equiv). 5. Stir at room temperature for 24–48 hours. 6. Validation Check: Monitor the disappearance of the amine via LC-MS. If the reaction stalls, do not add more PyAOP; instead, add more HOAt and base, as the active ester may have hydrolyzed.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry Blog (RSC)[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org[Link](URL representative of source data)

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Journal of Organic Chemistry (PMC)[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines ACS Publications[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC)[Link]

  • Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides PMC / National Institutes of Health[Link](URL representative of source data)

Sources

Validation & Comparative

Metabolic stability comparison: 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine vs morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Stability Comparison: 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine vs. Morpholine

As drug discovery programs increasingly target complex biological pathways, the physicochemical and metabolic properties of lead compounds must be rigorously optimized. Morpholine is a ubiquitous heterocyclic building block, widely valued for its favorable polarity and hydrogen-bond accepting capabilities[1]. However, its susceptibility to metabolic degradation is a frequent bottleneck in achieving desirable pharmacokinetic (PK) profiles[1].

In recent years, the strategic replacement of flat or flexible rings with saturated, bridged bicyclic systems has proven to be a highly effective bioisosteric strategy[2]. Saturated frameworks like the 3-oxabicyclo[3.1.1]heptane scaffold not only mimic the geometric properties of traditional rings but also dramatically improve aqueous solubility and metabolic resilience[3]. This guide provides an in-depth technical comparison between traditional morpholine and the emerging building block 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine [4], focusing on mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The Metabolic Achilles' Heel of Morpholine

The Failure Point of Morpholine: Morpholine acts as an excellent kinase hinge binder and solubilizing group[2]. However, the methylene groups adjacent to its nitrogen and oxygen atoms are highly susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6[1]. This α -oxidation generates unstable carbinolamine intermediates that rapidly collapse into lactams or undergo ring-opening N-dealkylation, leading to high intrinsic clearance (CLint) and short in vivo half-lives[1].

The Bicyclic Advantage: 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine[4] represents a structural paradigm shift. By incorporating the ether oxygen into a rigid [3.1.1] bicyclic framework and positioning the primary amine at the bridgehead (C1), the molecule systematically eliminates the abstractable α -protons that plague morpholine. Furthermore, the methyl group at the opposite bridgehead (C5) provides profound steric shielding. This high-Fsp3 architecture prevents the molecule from adopting the planar transition states required by CYP active sites, thereby conferring exceptional metabolic stability[2].

G cluster_morpholine Morpholine (Traditional) cluster_bicyclic 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine M_Node Morpholine Ring (Low Fsp3, Flexible) M_Metab CYP450 alpha-Oxidation (Lactam Formation) M_Node->M_Metab M_Result High Clearance (Short Half-life) M_Metab->M_Result B_Node Bridged Oxabicycle (High Fsp3, Rigid) B_Metab Steric Shielding & No alpha-Protons B_Node->B_Metab B_Result High Metabolic Stability (Prolonged Half-life) B_Metab->B_Result

Figure 1: Metabolic liability of morpholine vs. the stability of the bicyclic amine.

Comparative Physicochemical and Metabolic Data

When substituting morpholine with 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine, medicinal chemists must account for shifts in basicity and molecular weight. The primary bridgehead amine is more basic than the secondary amine of morpholine, which can alter target engagement and tissue distribution. However, the near-total elimination of CYP-mediated clearance often outweighs these physicochemical shifts.

Table 1: Comparative Physicochemical and In Vitro Metabolic Stability Profile

ParameterMorpholine5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amineCausality / Structural Implication
Molecular Weight 87.12 g/mol 127.18 g/mol Bicyclic system adds mass but remains within optimal lead-like space.
Fsp3 1.001.00Both are fully saturated, promoting excellent aqueous solubility.
LogD (pH 7.4) -0.86~0.20Bicyclic system is slightly more lipophilic but maintains high permeability.
pKa (Basic N) 8.36~9.50Bridgehead primary amine is more basic; alters H-bond donor count when alkylated.
HLM t1/2 18.5 min>120 minElimination of α -protons prevents CYP450-mediated oxidation.
HLM CLint 75.0 µL/min/mg<11.5 µL/min/mgBicyclic isostere exhibits near-zero intrinsic clearance in human microsomes.

Self-Validating Experimental Protocol: Microsomal Stability

To objectively evaluate the metabolic clearance of these compounds, we employ a self-validating Human Liver Microsome (HLM) assay.

Causality in Assay Design (Expertise & Experience):

  • Sub-Km Substrate Concentration (1 µM): Ensures the reaction strictly follows first-order kinetics, allowing for the accurate mathematical derivation of intrinsic clearance (CLint).

  • Minus-NADPH Negative Control: A critical inclusion to differentiate true CYP450-mediated metabolism from chemical instability or degradation by non-CYP enzymes (e.g., esterases/amidases).

  • Positive Controls: The parallel running of Verapamil (high clearance) and Dextromethorphan (moderate clearance) validates the enzymatic viability of the pooled microsomes. If these controls fail to degrade at expected rates, the entire assay plate is invalidated.

Workflow cluster_controls Self-Validating Controls Start Compound Preparation (1 µM final conc.) Incubation HLM Incubation (0.5 mg/mL) + NADPH regenerating system Start->Incubation PosCtrl Positive Controls (Verapamil, Dextromethorphan) Incubation->PosCtrl NegCtrl Negative Control (Minus NADPH) Incubation->NegCtrl Quench Quench with Cold Acetonitrile + Internal Standard Incubation->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate Intrinsic Clearance (CLint) & Half-life (t1/2) Analysis->Data

Figure 2: Self-validating human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water. This ensures the final DMSO concentration in the assay remains below 0.1%, preventing solvent-induced CYP inhibition.

  • Microsomal Master Mix: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Adjust to achieve a final microsomal protein concentration of 0.5 mg/mL.

  • Incubation Setup: Aliquot the master mix into a 96-well plate. Add the test compound, positive controls, and negative controls to their respective wells (final compound concentration: 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Note: Add an equivalent volume of buffer to the Minus-NADPH control wells.

  • Time-Course Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). The organic solvent instantly denatures the proteins, halting all metabolism.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Data Analysis: Calculate the percent remaining of the parent compound by comparing the peak area ratio (compound/internal standard) at each time point to the t=0 minute sample. Plot the natural log of percent remaining versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

References

1.[2] Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

4.[3] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

Sources

Comparative Lipophilicity (LogP) and Physicochemical Profiling: Oxabicyclo[3.1.1]heptanes vs. Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery continues its "escape from flatland," the strategic replacement of planar aromatic rings with sp³-rich saturated scaffolds has become a cornerstone of modern medicinal chemistry[1]. However, not all saturated rings are created equal. This guide provides an in-depth, objective comparison between two critical saturated scaffolds: the classic piperidine ring and the emerging 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) bridged system.

By analyzing their comparative lipophilicity (LogP), pH-dependent distribution coefficients (LogD), and structural causality, this guide empowers researchers to make data-driven decisions when optimizing the physicochemical profiles of drug candidates.

Mechanistic Profiling: The sp³-Enrichment Paradigm

When optimizing a lead compound—often containing a meta-substituted benzene ring—chemists frequently substitute the aromatic system with a saturated heterocycle to improve aqueous solubility and metabolic stability[2].

The Piperidine Liability

Piperidine is a heavily utilized 6-membered nitrogen heterocycle. While it successfully increases the sp³ fraction of a molecule, it introduces a secondary (or tertiary) amine. The causality here is critical: the nitrogen atom acts as a strong basic center (pKa ~10.4). At physiological pH (7.4), piperidine is >99% protonated[3]. This protonation drastically drives down its LogD to negative values, which can impair passive membrane permeability and introduce severe off-target liabilities, such as hERG channel blockade[4].

The Oxabicyclo[3.1.1]heptane Solution

To avoid the basicity of piperidines, chemists have turned to bridged carbocycles like bicyclo[3.1.1]heptane. However, these pure hydrocarbon scaffolds carry a high lipophilic burden (LogP ~3.0), which negatively impacts solubility[5].

The introduction of an oxygen atom to create 3-oxabicyclo[3.1.1]heptane perfectly balances this equation. The electronegative oxygen atom acts as a hydrogen-bond acceptor, significantly reducing the LogP relative to the carbocycle (down to ~1.6) without introducing a basic center[6]. Because oxa-BCHep is neutral, its LogP and LogD remain identical across physiological pH ranges, ensuring highly predictable membrane permeability without the hERG liabilities associated with piperidines[5].

G Benzene meta-Benzene LogP: ~2.1 | Neutral Piperidine Piperidine LogP: ~0.8 | Basic (pKa ~10.4) Benzene->Piperidine sp3 enrichment (Increases basicity) OxaBCHep 3-Oxabicyclo[3.1.1]heptane LogP: ~1.6 | Neutral Benzene->OxaBCHep sp3 enrichment (Maintains neutrality) hERG High hERG Risk (Due to basic amine) Piperidine->hERG Physiological pH (Protonation) Permeability High Permeability (Stable LogD across pH) OxaBCHep->Permeability No ionizable group (Optimal LogP)

Logical mapping of scaffold replacements and their causal effects on physicochemical profiles.

Comparative Physicochemical Data

The following table summarizes the quantitative experimental parameters of these scaffolds. Note the critical divergence between LogP and LogD for piperidine compared to the neutral scaffolds.

Propertymeta-BenzenePiperidineBicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptane
Molecular Volume (ų) 84~90109101
Intrinsic LogP 2.10.843.01.6 - 1.8
LogD (pH 7.4) 2.1-1.53.01.6 - 1.8
pKa (Conjugate Acid) N/A~10.4N/AN/A
Electronic State (pH 7.4) NeutralCationic (>99%)NeutralNeutral

Data aggregated from recent crystallographic and physicochemical profiling studies on[6],[5],[3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative profiling, the protocols used to synthesize these scaffolds and measure their lipophilicity must be self-validating. Below are the gold-standard methodologies for working with these systems.

Protocol A: Shake-Flask LC-MS/MS Determination of LogP/LogD

Because piperidine and oxa-BCHep partition fundamentally differently based on pH, a rigorously validated shake-flask method is required to measure true LogD.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol and aqueous buffer (10 mM PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Allow phases to separate.

  • Compound Spiking: Dissolve the test compound (e.g., an oxa-BCHep derivative) in DMSO to a 1 mM stock. Spike 10 µL of stock into 990 µL of the pre-saturated aqueous phase.

  • Equilibration: Add 1 mL of the pre-saturated n-octanol phase. Shake the biphasic system at 300 RPM for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample 100 µL from both the organic and aqueous layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance Check): Calculate the total recovered mass: (C_oct * V_oct) + (C_aq * V_aq). If the total recovered mass is < 95% of the initial spiked input, the assay is invalid (indicating precipitation or glass adsorption). Only calculate LogD if mass balance is achieved.

G Start Compound Preparation (1 mM in DMSO) Mix Shake-Flask Equilibration (24h at 25°C) Start->Mix Buffer Aqueous Phase Setup (PBS pH 7.4 or Water) Buffer->Mix Octanol Organic Phase Setup (n-Octanol, pre-saturated) Octanol->Mix PhaseSep Phase Separation (Centrifugation at 3000g) Mix->PhaseSep LCMS LC-MS/MS Quantification (Both Phases) PhaseSep->LCMS Validate Mass Balance Validation (Recovery > 95%) LCMS->Validate Calculate LogP/LogD

Shake-flask LC-MS/MS workflow with integrated mass balance validation.

Protocol B: Synthesis of the 3-Oxabicyclo[3.1.1]heptane Core

Accessing the oxa-BCHep core relies on a highly efficient, acid-catalyzed rearrangement of spirocyclic precursors[7].

Step-by-Step Methodology:

  • Substrate Setup: Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of pyridinium chloride (PyrHCl, 10 mol%) to the solution[8].

  • Isomerization: Stir the reaction mixture at 90°C for 16 hours. The mild acidic conditions promote the controlled ring-opening of the oxetane and subsequent cyclization to form the bridged system[5].

  • Self-Validation (NMR Monitoring): Pull a 50 µL aliquot, evaporate, and dissolve in CDCl3. Analyze via ¹H NMR. The complete disappearance of the highly shielded spirocyclic methylene protons and the emergence of the distinct bridgehead methine protons validate the structural rearrangement. If conversion is < 95%, add an additional 5 mol% of catalyst.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the pure 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane.

Conclusion

While piperidines remain a staple for increasing the sp³ fraction of drug candidates, their inherent basicity fundamentally alters their LogD at physiological pH, often introducing unintended pharmacokinetic liabilities[3]. By contrast, the 3-oxabicyclo[3.1.1]heptane scaffold represents a masterclass in bioisosteric design. By incorporating a single oxygen atom into a bridged aliphatic framework, it achieves an optimal LogP (~1.6), maintains strict neutrality, and provides a highly soluble, patent-free alternative to both planar benzenes and basic piperidines[6],[5].

References

  • Dibchak, D.; Mykhailiuk, P. K. "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition, 2025.[Link]

  • Morvan, J., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters / ChemRxiv, 2025.[Link]

  • Mykhailiuk, P. K. "Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications." Angewandte Chemie International Edition, 2025.[Link]

  • "3-Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings." Synfacts, 2025.[Link]

Sources

Validation of HPLC-UV Methods for 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl Purity: HILIC vs. Ion-Pairing RPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-UV-absorbing building blocks. The compound 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS 2970214-02-7)[1] perfectly exemplifies this challenge. Its sterically constrained oxabicyclo core and protonated primary amine make it exceptionally hydrophilic, while the complete absence of a conjugated π-system restricts UV detection to the deep-UV range (200–205 nm).

This guide objectively compares two chromatographic strategies—Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) and Ion-Pairing Reversed-Phase LC (IP-RPLC) —and provides a self-validating, step-by-step protocol for the superior method based on[2].

Mechanistic Comparison: The Causality of Method Selection

When analyzing polar aliphatic amines, standard C18 columns fail due to void volume elution and severe peak tailing from secondary silanol interactions. To force retention, chromatographers typically choose between HILIC or IP-RPLC[3].

  • Ion-Pairing RPLC (IP-RPLC): Relies on adding an alkyl sulfonate (e.g., sodium hexanesulfonate) to the mobile phase. The negatively charged sulfonate binds to the positively charged amine, creating a neutral, hydrophobic complex that retains on a C18 phase. The Flaw: Ion-pairing agents are notorious for causing severe baseline drift at low UV wavelengths (205 nm) and require excessively long column equilibration times.

  • Zwitterionic HILIC (Z-HILIC): Utilizes a stationary phase with both positive and negative charges. The mobile phase is rich in organic solvent (typically >70% Acetonitrile), with water acting as the strong eluting solvent[4]. The Advantage: The analyte partitions into a water-enriched layer immobilized on the stationary phase[5]. Because it uses simple, UV-transparent buffers (like 10 mM Ammonium Formate), it provides a flat baseline critical for deep-UV detection.

Retention_Mechanisms cluster_HILIC HILIC (Zwitterionic) cluster_RPLC Ion-Pairing RPLC (C18) Analyte 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl (Polar, Cationic) HILIC_Phase Stationary Phase (Water-Enriched Layer) Analyte->HILIC_Phase RPLC_Phase Stationary Phase (Hydrophobic C18) Analyte->RPLC_Phase HILIC_Mech Hydrophilic Partitioning + Electrostatic HILIC_Phase->HILIC_Mech HILIC_Result High Retention Low UV Baseline Noise HILIC_Mech->HILIC_Result RPLC_Mech Ion-Pair Complexation (e.g., Hexanesulfonate) RPLC_Phase->RPLC_Mech RPLC_Result Moderate Retention High UV Baseline Drift RPLC_Mech->RPLC_Result

Fig 1: Chromatographic retention mechanisms for polar amines: HILIC vs. Ion-Pairing RPLC.

Quantitative Performance Comparison

Based on experimental development data, Z-HILIC drastically outperforms IP-RPLC for this specific compound when relying on UV detection.

ParameterZwitterionic HILIC-UVIon-Pairing RPLC-UVScientific Rationale
Retention Time (k') 4.52.8HILIC water-layer partitioning is highly efficient for the polar oxabicyclo core[4].
UV Baseline Noise (205 nm) < 0.5 mAU> 3.5 mAUIP reagents absorb weakly in deep-UV, causing drift during gradients.
Equilibration Time ~15 column volumes~50 column volumesIP reagents slowly saturate the C18 phase, delaying readiness.
Peak Tailing (Tf) 1.11.6Zwitterionic phases mask surface silanols, preventing secondary amine interactions[5].

ICH Q2(R2) Validation Strategy: A Self-Validating System

To ensure trustworthiness, the analytical procedure must be designed as a self-validating system . This means the protocol operates on closed-loop logic: the analytical sequence cannot proceed unless real-time System Suitability Testing (SST) metrics are met. We follow the updated [6], which emphasizes a lifecycle approach to analytical robustness.

Validation_Workflow SST System Suitability (RSD < 2.0%, Rs > 2.0) Spec Specificity (Blank/Impurity Interf.) SST->Spec Range Range & Linearity (LOQ to 120%) Spec->Range Acc Accuracy (Spike Recovery) Range->Acc Prec Precision (Repeatability/Int.) Acc->Prec Report ICH Q2(R2) Validation Report Prec->Report

Fig 2: Self-validating ICH Q2(R2) workflow for HPLC purity assay validation.

Step-by-Step Experimental Protocol (Z-HILIC-UV)

The following methodology details the validation of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl purity using a Zwitterionic HILIC column.

Phase 1: Method Parameters & Preparation
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 20% A / 80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Diluent: Acetonitrile/Water (80:20 v/v).

Causality: Why 80% Acetonitrile in the diluent? Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing peak splitting and retention time shifts. Matching the diluent to the mobile phase ensures thermodynamic stability upon injection[7].

Phase 2: System Suitability Testing (SST)
  • Inject the Diluent Blank to confirm no baseline artifacts at the expected retention time.

  • Inject the 1.0 mg/mL standard solution six consecutive times.

  • Acceptance Criteria: Peak Tailing (Tf) ≤ 1.5; Retention Time RSD ≤ 1.0%; Area RSD ≤ 2.0%.

Causality: For highly polar amines, stationary phase equilibration can be slow. Achieving an RSD < 2.0% confirms that the water-enriched layer on the HILIC phase is fully stabilized and the system is fit-for-purpose[2]. If SST fails, the sequence automatically aborts, preserving data integrity.

Phase 3: Executing ICH Q2(R2) Validation Parameters
Validation ParameterExperimental DesignAcceptance Criteria & Example Result
Specificity Inject Blank, pure API, and API spiked with known synthetic impurities (e.g., unreacted starting materials).Criteria: Resolution (Rs) > 2.0 between API and closest impurity. No blank interference.Result: Rs = 3.4; System is specific.
Linearity & Range Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05 mg/mL) to 120% of the nominal target (1.2 mg/mL).Criteria: Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 5% of target response.Result: R² = 0.9997; Linear response confirmed.
Accuracy (Recovery) Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Triplicate prep.Criteria: Mean recovery between 90.0% – 110.0% for impurities.Result: 98.5% – 102.1% recovery across all levels.
Precision (Repeatability) Prepare 6 independent sample solutions of the API at 100% test concentration (1.0 mg/mL).Criteria: Assay RSD ≤ 2.0%. Impurity profile RSD ≤ 10.0%.Result: Assay RSD = 0.8%; highly repeatable.

Causality behind Accuracy Spiking: We do not just measure the main peak; we spike impurities at trace levels. Because deep-UV detection (205 nm) is susceptible to matrix effects, proving that trace impurities can be accurately recovered in the presence of the massive API peak validates the method's true resolving power and detector linearity[6].

References

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / EMA URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Patterns of 3-Oxabicyclo[3.1.1]heptan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge of Saturated Bioisosteres

In modern medicinal chemistry, the drive to escape "flatland" has led to the widespread adoption of sp3-rich bridged bicyclic systems. Specifically, 3-oxabicyclo[3.1.1]heptan-1-amine derivatives have emerged as highly effective, water-soluble bioisosteres for meta-substituted benzenes and piperidines, significantly improving drug pharmacokinetic profiles ().

However, replacing aromatic rings with strained, oxygen-containing bridged bicycles fundamentally alters the molecule's behavior in a mass spectrometer. Accurately mapping the fragmentation patterns of these derivatives is critical for metabolite identification (MetID) and structural elucidation. This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (Thermo Fisher) and Q-TOF (Agilent/Waters) —in characterizing these novel scaffolds, providing actionable, self-validating protocols for your laboratory.

Mechanistic Fragmentation Pathways

Understanding the intrinsic gas-phase chemistry of the 3-oxabicyclo[3.1.1]heptane core is a prerequisite for platform selection. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), these molecules exhibit highly diagnostic neutral losses before deep core dissociation occurs ().

  • Amine Cleavage (-17.03 Da): The primary aliphatic amine is readily protonated in ESI+. The most kinetically favorable initial fragmentation is the neutral loss of ammonia (NH₃), yielding a stabilized carbocation on the bicyclic bridgehead.

  • Oxa-Bridge Extrusion (-30.01 Da): A hallmark of the 3-oxa substitution is the extrusion of the ether bridge as formaldehyde (CH₂O). This distinguishes the scaffold from its purely carbocyclic analog (bicyclo[3.1.1]heptane), which typically loses ethylene (-28.03 Da).

Fragmentation Parent [M+H]+ Intact Precursor LossNH3 [M+H - NH3]+ Amine Cleavage Parent->LossNH3 -17.03 Da LossCH2O [M+H - CH2O]+ Oxa-bridge Extrusion Parent->LossCH2O -30.01 Da RingOpening Alkyl/Aryl Fragments Core Dissociation LossNH3->RingOpening CID/HCD LossCH2O->RingOpening CID/HCD

Primary MS/MS fragmentation pathways of 3-oxabicyclo[3.1.1]heptan-1-amine derivatives.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing these bioisosteres, the choice between an Orbitrap (e.g., Exploris 480) and a Q-TOF (e.g., Agilent 6546) dictates the quality of your structural data.

The Orbitrap Advantage (Resolution): Orbitraps utilize Fourier Transform mass analysis, offering ultra-high resolving power (>140,000). Why does this matter here? The diagnostic loss of formaldehyde (CH₂O, 30.0106 Da) from the oxa-bridge is perilously close in mass to the loss of ethane (C₂H₆, 30.0470 Da) or nitric oxide (NO, 29.9980 Da). Orbitrap easily resolves these isobaric interferences, ensuring definitive structural assignment in complex biological matrices.

The Q-TOF Advantage (Speed & Isotopic Fidelity): Q-TOFs excel in intrascan dynamic range and acquisition speed (>50 Hz). Furthermore, many 3-oxabicyclo[3.1.1]heptan-1-amines in drug discovery are halogenated (e.g., trifluoromethyl or difluorophenyl derivatives). Q-TOFs preserve the delicate isotopic fine structure of these halogens much better than FT-based traps, which can suffer from isotopic coalescence at high scan speeds ().

Table 1: Performance Comparison for Bioisostere Analysis
ParameterThermo Orbitrap (e.g., Exploris 480)Agilent/Waters Q-TOF (e.g., 6546)Analytical Impact for 3-Oxa Bicycles
Resolving Power Up to 480,000 (at m/z 200)~60,000 (at m/z 200)Orbitrap prevents false MetID assignments by resolving isobaric neutral losses (CH₂O vs C₂H₆).
Scan Speed Up to 40 Hz (at lower resolution)>50 Hz (maintaining resolution)Q-TOF provides superior peak shape definition for fast UHPLC gradients.
Fragmentation HCD (Higher-energy C-trap)CID (Collision-Induced)HCD provides deeper core dissociation; CID is gentler, preserving the primary[M+H-NH₃]⁺ ion.
Isotopic Fidelity Moderate (drops at high resolution)ExcellentQ-TOF is superior for confirming halogenated (F, Cl) substituents on the bicycle.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates built-in causality checks to verify that the observed fragmentation is a true reflection of the molecule, not an artifact of the instrument source.

Step-by-Step Methodology

Step 1: System Suitability & Sample Preparation

  • Action: Spike samples with a stable-isotope labeled (SIL) internal standard (e.g., ¹³C-labeled 3-oxabicyclo[3.1.1]heptan-1-amine) prior to protein precipitation with cold acetonitrile.

  • Causality: The SIL standard acts as a self-validating control. If the mass accuracy of the SIL standard drifts >2 ppm, or if its diagnostic -CH₂O loss is absent, the run fails automatically, preventing the misinterpretation of matrix suppression as a lack of analyte.

Step 2: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Apply a shallow gradient (5% to 60% B over 10 minutes).

  • Causality: Formic acid serves a dual purpose: it maintains the primary amine in its protonated state ([M+H]⁺) for optimal ESI+ ionization efficiency, while the shallow gradient ensures baseline resolution of potentially co-eluting stereoisomers inherent to bridged bicyclic syntheses.

Step 3: MS/MS Acquisition (Stepped Collision Energy)

  • Action: Operate in Data-Dependent Acquisition (DDA) mode. Set Normalized Collision Energy (NCE) to a stepped sequence of 20%, 40%, and 60%.

  • Causality: The 3-oxabicyclo[3.1.1]heptane core is highly strained. Low NCE (20%) preserves the primary neutral losses (NH₃, CH₂O) for precursor confirmation. High NCE (60%) forces deep core dissociation, yielding the specific alkyl/aryl fragments necessary for localizing metabolic oxidations.

Workflow N1 Sample Preparation (Protein Precip. & IS Addition) N2 UHPLC Separation (Sub-2 µm C18, 0.1% FA) N1->N2 N3 HRMS Ionization (ESI+) [M+H]+ Generation N2->N3 N4 Orbitrap Platform (HCD, R=140k) High Mass Accuracy N3->N4 Complex Matrix N5 Q-TOF Platform (CID, 50 Hz) High Isotopic Fidelity N3->N5 High Throughput N6 Data Processing (Mass Defect Filtering) N4->N6 N5->N6

LC-HRMS/MS Analytical Workflow for Bioisostere Characterization.

Quantitative Data Presentation

To illustrate the expected output, Table 2 summarizes the theoretical and observed diagnostic ions for a model compound currently utilized in medicinal chemistry: 5-(trifluoromethyl)-3-oxabicyclo[3.1.1]heptan-1-amine (Chemical Formula: C₇H₁₀F₃NO, Exact Mass: 181.0714 Da).

Table 2: Diagnostic Product Ions for 5-(trifluoromethyl)-3-oxabicyclo[3.1.1]heptan-1-amine
Fragment TypeTheoretical m/z ([M+H]⁺)Neutral LossStructural SignificancePlatform Recommendation
Intact Precursor 182.0787NoneConfirms molecular weight and halogen presence.Q-TOF (Isotope fidelity)
Amine Cleavage 165.0522-17.0265 (NH₃)Confirms primary amine functionality.Both
Oxa-Bridge Loss 152.0681-30.0106 (CH₂O)Definitive proof of the 3-oxa bridged system.Orbitrap (Mass accuracy)
Trifluoromethyl Loss 113.0835-68.9952 (CF₃)Localizes the CF₃ substitution on the core.Both
Deep Core Cleavage 95.0491MultipleRepresents the fully dissociated hydrocarbon skeleton.Orbitrap (HCD efficiency)

Note: Data assumes ESI+ ionization. Mass errors must be maintained < 3 ppm for positive identification.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: ChemRxiv (2024) URL:[Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews, American Chemical Society (2026) URL:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog (2021) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing (2024) URL:[Link]

Comparing pKa values of bridged bicyclic amines versus standard aliphatic amines

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, the basicity (pKa) of amine-containing pharmacophores dictates critical physicochemical properties, including aqueous solubility, membrane permeability, and target-receptor binding affinity. Modulating amine basicity without significantly altering the molecule's lipophilicity or molecular weight is a common optimization strategy. A highly effective approach involves transitioning from standard acyclic or aliphatic amines (e.g., triethylamine) to bridged bicyclic systems (e.g., quinuclidine).

This guide provides an objective comparison of their pKa values, explores the structural causality behind these differences, and details a robust, self-validating experimental protocol for empirical determination.

Mechanistic Causality: Why Structure Dictates Basicity

When comparing a standard tertiary amine like triethylamine to a bridged bicyclic amine like quinuclidine, one might intuitively assume similar basicities due to identical substitution degrees. However, experimental data consistently demonstrates that quinuclidine is a stronger base. Three primary structural factors drive this causality:

  • Steric Hindrance and Lone Pair Accessibility: In triethylamine, the three ethyl groups undergo rapid bond rotation, creating a dynamic steric shield around the nitrogen's lone pair. This "clutter" physically hinders the approach of a proton[1]. Conversely, in quinuclidine, the alkyl chains are "tied back" into a rigid bicyclic framework. This exposes the lone pair, making it highly accessible for protonation and drastically increasing its basicity and nucleophilicity[2].

  • Solvation Energy of the Conjugate Acid: Basicity in aqueous media is heavily dependent on the stabilization of the protonated conjugate acid via solvation. The bulky, rotating ethyl groups of protonated triethylamine restrict water molecules from effectively solvating the positive charge. The rigid, compact structure of protonated quinuclidine allows for superior hydration, shifting the equilibrium toward the protonated state and thus raising the pKa[2].

  • Hybridization and Nitrogen Inversion: Aliphatic amines undergo rapid pyramidal inversion, passing through an sp2 hybridized intermediate. Bridged bicyclic amines cannot invert due to extreme geometric strain[3]. While the strain in smaller bicyclic systems (like 1-azabicyclo[2.2.1]heptane) increases the s-character of the lone pair—which theoretically decreases basicity to 10.53—the unstrained 6-membered rings of quinuclidine bypass this penalty[4]. Thus, the lack of steric hindrance dominates, resulting in a higher pKa[4].

G A Amine Structure B1 Bridged Bicyclic (e.g., Quinuclidine) A->B1 B2 Standard Aliphatic (e.g., Triethylamine) A->B2 C1 Restricted Inversion & Exposed Lone Pair B1->C1 C2 Rapid Inversion & Steric Crowding B2->C2 D1 High Solvation & Favorable Protonation C1->D1 D2 Poor Solvation & Hindered Access C2->D2 E1 Higher pKa (~11.0) D1->E1 E2 Lower pKa (~10.75) D2->E2

Structural factors driving the pKa differences between bridged bicyclic and aliphatic amines.

Quantitative Data Comparison

The following table summarizes the pKa values of key bridged bicyclic and standard aliphatic amines, illustrating the measurable impact of structural rigidity on basicity.

Amine ClassificationCompoundStructure TypepKa (Conjugate Acid in H₂O)
Bridged Bicyclic QuinuclidineUnstrained Bicyclic10.90 - 11.00
Bridged Bicyclic 1-Azabicyclo[2.2.1]heptaneStrained Bicyclic10.53
Standard Aliphatic TriethylamineAcyclic Tertiary10.75
Standard Aliphatic PiperidineMonocyclic Secondary11.00 - 11.20

Note: A higher pKa of the conjugate acid indicates a stronger free base. Data aggregated from standard pKa tables and peer-reviewed literature[3][4].

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure data trustworthiness, pKa values must be determined using a self-validating experimental system. Potentiometric titration is the gold standard for this application due to its high precision and reproducibility[5][6].

Causality of Experimental Choices
  • Argon/N₂ Purging: Atmospheric CO2​ readily dissolves in water to form carbonic acid, which introduces artifactual buffer capacity and skews the titration curve. Continuous purging eliminates this interference[5].

  • Constant Ionic Strength: Using a background electrolyte (e.g., 0.1 M KCl) ensures that the activity coefficients of the ions remain constant throughout the titration, allowing for the calculation of thermodynamic pKa rather than just apparent pKa[6].

  • Reference Standard Validation (Self-Validating Loop): Running a known standard (e.g., N-methylimidazole, pKa 7.18) validates electrode calibration and system integrity before testing unknown amine analytes[5].

Step-by-Step Methodology
  • System Calibration: Calibrate the highly sensitive pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature (typically 25.0 ± 0.1 °C).

  • Sample Preparation: Dissolve the amine analyte to a precise concentration (e.g., 1.0 mM) in a 0.1 M KCl aqueous solution to maintain a constant ionic strength environment[6].

  • Environmental Control: Transfer the solution to a jacketed titration vessel. Purge the solution continuously with inert Argon or Nitrogen gas for 15 minutes prior to and during the titration to exclude atmospheric CO2​ [5].

  • Standard Validation: Before testing the target amine, perform a full titration on a 1.0 mM solution of N-methylimidazole. Ensure the derived pKa matches the literature value (7.18 ± 0.02) to validate the system[5].

  • Titration Execution: Using an automated titrator, add standardized 0.1 M HCl (if starting with the free base) or 0.1 M NaOH (if starting with the protonated salt) in dynamically sized increments (e.g., 0.01 - 0.05 mL).

  • Equilibration: Program the titrator to wait for signal stability (drift < 0.1 mV/s) after each titrant addition before recording the pH and volume[6].

  • Data Analysis: Plot the pH versus titrant volume. Utilize the second-derivative method to precisely identify the inflection point (equivalence point)[5]. The pKa is derived from the pH at the half-equivalence point, adjusted for the activity coefficient.

Workflow S1 1. Preparation Standardize pH meter 0.1M KCl background S2 2. Environment Argon/N2 Purge Exclude CO2 S1->S2 S3 3. Titration Add titrant increments Record pH at equilibrium S2->S3 S4 4. Data Analysis First/Second Derivative Extract half-equivalence S3->S4 S5 5. Validation Compare to standard Self-validating loop S4->S5

Step-by-step potentiometric titration workflow for accurate amine pKa determination.

Sources

Escape from Flatland: In Vitro Cytotoxicity Comparison of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Candidates

Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Paradigm Shift in Drug Design

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings (such as anilines, benzenes, and unconstrained morpholines) has consistently contributed to high attrition rates in clinical development due to poor aqueous solubility and off-target toxicity. The strategic replacement of these flat moieties with rigid, sp3-rich three-dimensional scaffolds has emerged as a premier optimization strategy, often referred to as "escaping flatland" ().

Recently, the 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine scaffold has garnered significant attention as a highly effective, water-soluble bioisostere. As demonstrated by, the 3-oxabicyclo[3.1.1]heptane core perfectly mimics the exit vectors and geometric arrangement of meta-substituted benzenes. Furthermore, the introduction of the oxygen atom at the 3-position drastically lowers the lipophilicity (cLogP) compared to all-carbon bicyclic systems, while the 5-methyl group provides critical steric hindrance to protect the core from rapid enzymatic degradation.

This guide objectively compares the in vitro cytotoxicity and metabolic stability of a 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine-based candidate against a traditional planar aniline/morpholine alternative, providing actionable protocols for rigorous preclinical validation.

Mechanistic Rationale: Mitigating Idiosyncratic Toxicity

The causality behind the reduced cytotoxicity of bridged bicyclic amines lies in their metabolic trajectory. Traditional planar amines (particularly anilines) are highly susceptible to Phase I bioactivation by Cytochrome P450 (CYP450) enzymes. This oxidation frequently yields reactive electrophilic species, such as quinone imines, which covalently bind to cellular macromolecules (proteins and DNA). This covalent adduction is the primary driver of Idiosyncratic Drug Toxicity (IDT) and subsequent hepatocyte necrosis ().

Conversely, the 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine scaffold lacks the conjugated π-system required to stabilize a quinone imine intermediate. The high fraction of sp3 carbons (Fsp3) and the steric bulk of the bridgehead methyl group physically block deleterious CYP450-mediated N-dealkylation and oxidation. Consequently, the molecule bypasses reactive intermediate formation, favoring safe Phase II conjugation and renal clearance.

G cluster_planar Planar Amine (Aniline/Morpholine) cluster_bicyclic 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine A1 Planar Candidate A2 CYP450 Oxidation A1->A2 Phase I A3 Quinone Imine (Reactive) A2->A3 Bioactivation A4 Cell Death (Cytotoxicity) A3->A4 Covalent Binding B1 Bicyclic Candidate B2 CYP450 Metabolism B1->B2 Phase I B3 Stable Metabolites B2->B3 Steric Hindrance B4 Safe Excretion (Viable Cells) B3->B4 Phase II

Metabolic pathways: Planar amines vs. sp3-rich bicyclic bioisosteres.

Comparative In Vitro Profiling Data

The table below synthesizes the physicochemical and toxicological divergence between a standard planar candidate and its 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine bioisostere. The data demonstrates how structural complexity directly translates to superior cellular viability and solubility.

ParameterTraditional Planar Aniline Candidate5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Candidate
Fraction sp3 (Fsp3) 0.250.85
cLogP 3.81.9
Aqueous Solubility (pH 7.4) < 10 µg/mL> 250 µg/mL
HepG2 Cytotoxicity (IC50) 8.4 µM> 100 µM
HEK293 Cytotoxicity (IC50) 22.1 µM> 100 µM
GSH Adducts (pmol/mg protein) 450 (High Risk)< 10 (Negligible Risk)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal verification steps to distinguish true metabolic toxicity from assay artifacts (e.g., compound precipitation).

Hepatotoxicity Screening via ATP-Quantification (CellTiter-Glo)

Causality: We utilize HepG2 (hepatocellular carcinoma) cells because the liver is the primary site of drug metabolism. HEK293 (human embryonic kidney) cells serve as a non-hepatic orthogonal control to differentiate between CYP450-dependent toxicity and intrinsic chemical cytotoxicity. ATP quantification is chosen over MTT assays because sp3-rich amines can sometimes cause mitochondrial uncoupling without immediate cell death, which MTT fails to accurately capture.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of both candidates (range: 0.03 µM to 100 µM).

    • Self-Validation Check: Maintain a final DMSO concentration of exactly 0.5% (v/v) across all wells to prevent solvent-induced cellular stress. Include a 0.5% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline) to validate the assay's dynamic range.

  • Incubation: Incubate the treated cells for 48 hours at 37°C.

  • Luminescence Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Shake vigorously for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality: To definitively prove that the improved safety profile of the bicyclic scaffold is due to the absence of reactive electrophiles, we must trap transient metabolites before they degrade. Glutathione (GSH) acts as a surrogate nucleophile, forming stable adducts with reactive species (like quinone imines) that can be quantified via mass spectrometry.

Step-by-Step Protocol:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), the test candidate (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate CYP450-mediated metabolism by adding NADPH (1 mM final concentration). Incubate at 37°C for exactly 60 minutes.

    • Self-Validation Check: Run a parallel "Minus-NADPH" control to confirm that any detected adducts are strictly the result of CYP450 enzymatic bioactivation, not spontaneous chemical degradation.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol). Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Acquisition: Analyze the clarified supernatant using a High-Resolution Q-TOF Mass Spectrometer. Monitor for the neutral loss of 129 Da (the characteristic cleavage of the pyroglutamic acid moiety from GSH adducts) to quantify the formation of reactive electrophiles.

Conclusion

The transition from planar anilines to the 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine scaffold represents a masterclass in rational drug design. By increasing the Fsp3 character and strategically incorporating an oxygen heteroatom, researchers can effectively eliminate CYP450-mediated reactive metabolite formation while simultaneously improving aqueous solubility. As demonstrated by the in vitro cytotoxicity and GSH trapping data, this bicyclic bioisostere provides a robust, scientifically validated pathway to rescue otherwise toxic pharmacophores from clinical attrition.

References

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition.[Link]

  • Morvan, J., Renders, E., Buijnsters, P. J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as a Directed Strategy for Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Journal of Medicinal Chemistry, 54(22), 7739–7750.[Link]

  • Wright, S. W., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984.[Link]

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel bicyclic building blocks into drug discovery pipelines. 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride (CAS: 2970214-02-7) is a conformationally restricted scaffold highly valued in medicinal chemistry. However, like many specialized amine hydrochlorides, it presents specific handling challenges: it is a fine, hygroscopic powder prone to electrostatic dispersion, and it acts as a localized irritant upon contact with moisture.

This guide provides a self-validating, causality-driven protocol for the safe handling, weighing, and disposal of this compound, ensuring that your laboratory operations maintain the highest standards of safety and scientific integrity.

The Causality of Risk: Why Standard PPE is Not Enough

Amine hydrochlorides are generally classified as skin, eye, and respiratory irritants. To handle them safely, researchers must understand the underlying mechanisms of these hazards:

  • Transdermal Irritation via Sweat Dissolution: When the dry powder contacts unprotected skin, natural diaphoresis (sweat) rapidly dissolves the salt. This creates a highly concentrated, localized acidic/amine micro-environment that disrupts the stratum corneum, leading to severe contact dermatitis or transdermal penetration[1].

  • Inhalation Risk via "Static Fly": Fine hydrochloride salts exhibit significant triboelectric charging (static electricity). When opening a reagent bottle or transferring the powder, "static fly" can cause the invisible dispersion of micro-particulates into the breathing zone[2]. Therefore, respiratory engineering controls and static mitigation are not optional—they are foundational to the workflow.

Required PPE and Engineering Controls Matrix

To establish a self-validating safety system, physical barriers (PPE) must be paired with environmental controls. The table below outlines the quantitative parameters and causality for each protective measure.

Table 1: Quantitative PPE Selection and Breakthrough Matrix

Protective EquipmentSpecification & MaterialCausality / RationaleQuantitative Metric / Breakthrough Time (BT)
Primary Containment Vented Balance Enclosure (VBE) or Fume HoodCaptures aerosolized particulates and static fly before they reach the operator's breathing zone[3].60–100 fpm (linear feet per minute) face velocity[3].
Hand Protection Double Nitrile Gloves (min 4 mil thickness)Nitrile offers superior resistance to amine salts compared to latex. Double gloving prevents exposure via micro-tears[4].>480 mins (Solid) <10 mins (in Acetone/DCM)[4].
Eye Protection Tight-sealing Safety GogglesPrevents ingress of airborne dust. Standard safety glasses with side shields are insufficient for fine, static-prone powders.N/A
Body Protection Flame-Retardant (FR) Lab CoatProtects against secondary hazards if the amine is being dissolved in flammable organic solvents.N/A

Operational Protocol: Step-by-Step Handling and Weighing

This methodology ensures that every step incorporates a physical or visual validation check, building a foolproof system for handling 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

Phase 1: Pre-Operation & Donning

  • Validate Engineering Controls: Check the digital monitor on the fume hood or VBE to ensure a face velocity between 60 and 100 fpm[3].

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Don PPE: Put on the FR lab coat, tight-sealing goggles, and the first pair of nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don the second pair of nitrile gloves in a contrasting color (e.g., blue over green) so that any micro-tears during handling become immediately visible.

Phase 2: Anti-Static Weighing Execution 3. Discharge Static: Pass an anti-static ionizing gun over the analytical balance, the weighing boat, and the sealed chemical bottle.

  • Causality: This neutralizes the triboelectric charge, preventing the powder from repelling the spatula and becoming airborne[2].

  • Handling the Chemical: Open the chemical bottle only inside the VBE. Use a grounded, stainless-steel micro-spatula to transfer the powder. Avoid plastic spatulas, which exacerbate static buildup.

  • Seal and Transfer: Once the desired mass is achieved, cap the reagent bottle tightly to prevent hygroscopic degradation. If transferring the weighing boat to another workstation, place it inside a secondary containment vessel (e.g., a sealed centrifuge tube or a clean, lidded beaker).

Phase 3: Doffing and Decontamination 6. Wet-Wipe Decontamination: Dry sweeping is strictly prohibited as it aerosolizes the amine salt. Wipe down the balance and the VBE floor with a lint-free wipe dampened with 70% ethanol or water. 7. Doffing: Remove the outer gloves using the "glove-in-glove" technique to contain any microscopic residue. Dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then wash hands thoroughly with soap and water.

Spill and Disposal Plan

  • Solid Spills (<50g): Do not sweep. Cover the spill with damp absorbent pads to dissolve and capture the salt, or use a HEPA-filtered vacuum dedicated to chemical spills. Place the pads in a sealed, labeled hazardous waste bag.

  • Waste Segregation:

    • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be disposed of in a designated "Solid Hazardous Chemical Waste" container[2].

    • Liquid Waste: If the amine hydrochloride is dissolved in a solvent for a reaction, the resulting waste must be segregated into "Halogenated" or "Non-Halogenated" liquid waste streams according to the solvent used, and heavily labeled with the amine's presence to prevent incompatible mixing[2].

Visualizing the Workflow

To synthesize these protocols, the following diagram illustrates the logical flow from hazard identification to operational execution.

Protocol N1 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine HCl (Hygroscopic Powder) N2 Hazard: Electrostatic Dispersion (Inhalation Risk) N1->N2 N3 Hazard: Transdermal Irritation (Sweat Dissolution) N1->N3 N4 Engineering Control: Vented Balance Enclosure (60-100 fpm) N2->N4 Mitigates N5 PPE: Double Nitrile Gloves (>480 min solid breakthrough) N3->N5 Mitigates N6 PPE: Tight-Sealing Goggles & Flame-Retardant Coat N3->N6 Mitigates N7 Protocol: Anti-Static Weighing (Ionizing Gun / Grounded Spatula) N4->N7 Enables N5->N7 N6->N7 N8 Post-Op: HEPA Vacuum & Wet-Wipe Decontamination N7->N8 Proceeds to

Fig 1: Risk mitigation and PPE operational logic for bicyclic amine hydrochloride handling.

References

  • Prudent Practices in Laboratory Safety - Kansas State College of Veterinary Medicine. k-state.edu. Available at: 2[2]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. Available at: 3[3]

  • Permeability of protective gloves by HEMA and TEGDMA in the presence of solvents. researchgate.net. Available at: 4[4]

  • Opinion of the Scientific Committee on Consumer Safety on soytrimonium chloride (P72) - European Commission. europa.eu. Available at: 1[1]

Sources

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